3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGHUAZJNBXABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652052 | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856834-95-2 | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine: A Keystone Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents frequently hinge on the availability of versatile chemical building blocks. Among these, highly functionalized heterocyclic compounds are of paramount importance. 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, identified by the CAS number 186413-75-2 , has emerged as a critical intermediate, offering a unique combination of reactive sites that empower medicinal chemists to construct complex molecular architectures with significant therapeutic potential. This guide, presented from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, from its synthesis and physicochemical properties to its pivotal role in the development of targeted therapies, particularly in the realm of kinase inhibitors.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 186413-75-2 | PubChem |
| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem |
| Molecular Weight | 251.47 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | WKGHUAZJNBXABN-UHFFFAOYSA-N | Sigma-Aldrich |
Safety and Handling: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation.
Synthesis of this compound: A Strategic Approach
The following proposed synthesis is based on well-established transformations in pyridine chemistry, such as diazotization followed by Sandmeyer-type reactions. This approach offers a logical pathway to the target molecule.
Proposed Synthetic Pathway
References
An In-Depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, a key heterocyclic intermediate in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into its molecular characteristics, synthesis, and potential applications.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₄BrClN₂O₂.[1] Its structure incorporates several key functional groups that contribute to its reactivity and utility as a building block in medicinal chemistry.
Structural and General Properties
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-chloro-6-methyl-3-nitropyridine | [1] |
| CAS Number | 186413-75-2 | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | |
| Appearance | Solid |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be inferred from established methods for preparing substituted nitropyridines. A plausible synthetic pathway would involve the nitration of a corresponding 3-bromo-2-chloro-6-methylpyridine precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of substituted nitropyridines, which could be adapted for the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Insights
The reactivity of this compound is governed by its distinct functional groups:
-
Halogen Substituents (Bromo and Chloro): The presence of two different halogens on the pyridine ring offers opportunities for selective nucleophilic aromatic substitution reactions. The relative reactivity of the chloro and bromo groups will depend on the reaction conditions and the nature of the nucleophile.
-
Nitro Group: The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization, such as in the formation of amides or sulfonamides. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.
-
Methyl Group: The methyl group can influence the steric and electronic properties of the molecule and may serve as a site for further functionalization under specific reaction conditions.
Applications in Research and Development
Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound make it a promising candidate for the development of novel therapeutics.
Role as a Pharmaceutical Building Block
The combination of reactive halogen sites and a modifiable nitro group allows for the introduction of diverse chemical functionalities. This versatility enables the construction of complex molecular architectures, a critical aspect of modern drug discovery. The pyridine core itself is a common scaffold in many approved drugs.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.
Recommended Storage
Store in a well-ventilated place. Keep container tightly closed. The compound should be stored in a cool, dry environment away from incompatible materials.
Experimental Protocols
Due to the lack of published experimental data, this section provides generalized protocols for the characterization of similar compounds, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound.
-
Procedure:
-
Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Conclusion
This compound is a valuable heterocyclic compound with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties and synthesis are not widely available, its structural features suggest a rich and versatile reactivity profile. Further research into the characterization and synthetic applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.
References
An In-depth Technical Guide to the NMR Analysis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 3-bromo-2-chloro-6-methyl-5-nitropyridine. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the predicted spectra, provide detailed experimental protocols for data acquisition, and outline a strategy for unambiguous structural verification.
Introduction and Molecular Overview
This compound is a highly substituted pyridine derivative. The pyridine ring is adorned with two electron-withdrawing halogens (bromine and chlorine), a strongly electron-withdrawing nitro group, and an electron-donating methyl group. This complex substitution pattern creates a unique electronic environment that significantly influences the NMR chemical shifts of the remaining aromatic proton and the carbon atoms of the pyridine ring. Accurate structural elucidation and purity assessment of such molecules are critical in pharmaceutical and agrochemical research, and NMR spectroscopy is the most powerful tool for this purpose.[1][2]
The precise arrangement of these substituents dictates the molecule's chemical reactivity and biological activity. Therefore, unambiguous confirmation of the substitution pattern via NMR is not merely a characterization step but a foundational requirement for its application in further research.
Caption: Molecular structure of this compound with numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following predictions are based on established principles of substituent effects on the NMR spectra of pyridine derivatives.[3][4][5] The electron-withdrawing groups (NO₂, Cl, Br) will generally shift associated proton and carbon signals to a higher chemical shift (downfield), while the electron-donating methyl group will cause an upfield shift.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be relatively simple, showing only two signals: one for the aromatic proton and one for the methyl protons.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| 1 | H-4 | 8.2 - 8.5 | Singlet (s) | 1H | This proton is situated between two strongly electron-withdrawing groups (bromo at C-3 and nitro at C-5), leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |
| 2 | -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group is attached to C-6, adjacent to the nitrogen atom, which has a deshielding effect. The signal will be a singlet as there are no vicinal protons to couple with. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be more complex, with a signal for each of the six carbons in the pyridine ring and one for the methyl carbon.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | C-5 (C-NO₂) | 150 - 155 | The carbon bearing the nitro group is expected to be the most downfield of the carbons with a hydrogen or nitro substituent due to the strong electron-withdrawing nature of the nitro group. |
| 2 | C-6 (C-CH₃) | 158 - 163 | The carbon adjacent to the nitrogen in a pyridine ring is typically downfield. The methyl group will have a slight shielding effect compared to a proton. |
| 3 | C-2 (C-Cl) | 148 - 153 | This carbon is also adjacent to the ring nitrogen and is bonded to an electronegative chlorine atom, resulting in a downfield shift. |
| 4 | C-3 (C-Br) | 115 - 120 | The carbon attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than what would be expected based on electronegativity alone. |
| 5 | C-4 | 135 - 140 | This carbon is attached to the only proton on the ring. Its chemical shift is influenced by the adjacent bromo and nitro substituents. |
| 6 | -CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocols for NMR Analysis
The following protocols are designed to provide high-quality data for the structural confirmation of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration :
-
For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of ¹³C.
-
-
Procedure :
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
1D NMR Data Acquisition
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: 0-12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Standard single pulse with proton decoupling (zgpg30).
-
Spectral width: 0-200 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
2D NMR for Unambiguous Assignment
To definitively assign the predicted chemical shifts to the correct atoms, 2D NMR experiments are essential.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to:
-
Confirm the correlation between the aromatic proton signal (H-4) and its corresponding carbon (C-4).
-
Confirm the correlation between the methyl protons and the methyl carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the structure. Expected key correlations:
-
The aromatic proton (H-4) should show correlations to C-2, C-6, and C-5.
-
The methyl protons should show correlations to C-6 and C-5.
-
Caption: Recommended workflow for the complete NMR analysis of the target molecule.
Data Processing and Interpretation
-
Fourier Transformation : Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction : Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction for accurate integration.
-
Referencing : Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Interpretation :
-
Compare the acquired 1D spectra with the predicted data tables.
-
Use the HSQC spectrum to link the proton signals to their directly attached carbons.
-
Use the HMBC correlations to confirm the connectivity of the pyridine ring and the positions of the substituents. For instance, the correlation of the methyl protons to C-5 and C-6, and the aromatic proton (H-4) to C-2, C-5, and C-6 would provide strong evidence for the proposed structure.
-
Conclusion
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Introduction to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
This compound is a halogenated and nitrated picoline derivative. Its chemical structure, featuring a pyridine ring substituted with electron-withdrawing groups (bromo, chloro, and nitro) and an electron-donating group (methyl), suggests a complex interplay of factors governing its solubility in various media. Understanding this profile is paramount for its application in pharmaceutical and chemical research, as solubility directly impacts bioavailability, reaction kinetics, and formulation development.[1]
Chemical Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties is the foundation for predicting and interpreting solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem[2], Sigma-Aldrich[3] |
| Molecular Weight | 251.47 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| CAS Number | 186413-75-2 | PubChem[2] |
Note: One supplier lists the compound in liquid form, which may indicate the availability of different grades or formulations.[1]
Theoretical Solubility Considerations
The solubility of this compound is governed by its molecular structure and the nature of the solvent. The presence of a nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. However, the molecule lacks significant hydrogen bond donating capabilities. The halogen and methyl groups contribute to its lipophilicity.
The overall polarity of the molecule is significant due to the nitro group and the halogens. Therefore, it is expected to have limited solubility in non-polar solvents and potentially moderate solubility in polar aprotic solvents. Its solubility in protic solvents like water and alcohols will be influenced by the interplay between its polar functionalities and its overall lipophilic character. The nitro group, being strongly electron-withdrawing, will decrease the basicity of the pyridine nitrogen, affecting its potential for salt formation and pH-dependent solubility.
Experimental Determination of Solubility Profile
Given the absence of published solubility data, experimental determination is crucial. The following are standard, robust methodologies for accurately assessing the solubility of a compound like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.[4][5]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear, saturated solution. Several analytical techniques can be employed:
-
Gravimetric Method: A known volume of the saturated solution is taken, the solvent is evaporated under controlled conditions, and the mass of the remaining solid residue is measured.[6][7]
-
UV-Visible Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a pre-established calibration curve.[7]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining concentration, especially in complex matrices. A validated HPLC method with a suitable detector (e.g., UV or MS) is required.[8][9]
-
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery for high-throughput screening of compounds.[4][10] It measures the concentration of a compound at which it precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[10][11]
Protocol (Nephelometric Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations and a low final percentage of the organic solvent (typically ≤1-2%).
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).[12]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12] The concentration at which precipitation is first observed is considered the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
The solubility of this compound is a critical parameter that requires experimental determination. While its structural features suggest moderate solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media, empirical testing using standardized protocols such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility is essential. The methodologies and considerations outlined in this guide provide a robust framework for researchers to accurately characterize the solubility profile of this compound, thereby enabling its effective application in drug development and chemical synthesis.
References
- 1. indiamart.com [indiamart.com]
- 2. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine safety and handling
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational scaffolds. This compound is a highly functionalized intermediate, offering multiple reaction sites for the synthesis of complex target molecules. Its utility is derived from the specific arrangement of its chloro, bromo, methyl, and nitro groups on the pyridine core, each providing a vector for molecular elaboration. However, this same chemical reactivity necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and to provide a self-validating framework for its safe handling, storage, and disposal. As a Senior Application Scientist, the protocols and insights herein are synthesized from established chemical safety principles and best practices for handling reactive halogenated nitroaromatic compounds.
Hazard Identification and Classification: Understanding the Intrinsic Risks
This compound is classified as a substance with high acute toxicity. The primary hazard, as identified under the Globally Harmonized System (GHS), is its oral toxicity.[1] However, due to its structure as a halogenated and nitrated aromatic compound, it is prudent to assume additional hazards common to this chemical class, including skin, eye, and respiratory irritation.[2][3][4]
GHS Classification for this compound:
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
Source: Sigma-Aldrich Safety Information.[1]
Anticipated Ancillary Hazards (Based on Structurally Similar Compounds):
-
Skin Irritation (H315): Halogenated aromatics can cause skin irritation upon contact.[2][4]
-
Serious Eye Irritation/Damage (H318/H319): Direct contact with the eyes is likely to cause serious irritation or damage.[2]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[2][4]
The causality behind these hazards lies in the compound's reactivity. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, and the presence of reactive halogens can lead to adverse interactions with biological macromolecules upon exposure.
Chemical and Physical Properties
Understanding the physical properties of a chemical is the first step in designing safe handling procedures. For instance, knowing it is a solid at room temperature informs decisions about containment of dust particles.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClN₂O₂ | [5] |
| Molecular Weight | 251.47 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | Not explicitly found; similar isomer is 186413-75-2 | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
Comprehensive Handling and Storage Protocols
A self-validating safety protocol relies on multiple layers of protection, from engineering controls to personal protective equipment and administrative procedures.
Engineering Controls: The First Line of Defense
All handling of this compound solid or its solutions must be performed within a certified chemical fume hood.[6] The fume hood provides critical protection by exhausting potentially harmful dust and vapors away from the operator's breathing zone.[7] Ensure that the fume hood has a face velocity appropriate for handling toxic powders. The work area should be equipped with an eyewash station and a safety shower within immediate proximity.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be a deliberate process based on the identified risks.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time, especially when working with solvents.[6]
-
Eye and Face Protection: Use chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6] Ensure legs and feet are covered with closed-toe shoes.[9]
-
Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[3][6]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Synthesis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process commencing from the readily available starting material, 2-Amino-6-methylpyridine. Each synthetic step is detailed with a focus on the underlying reaction mechanisms, optimization of reaction conditions, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The pyridine scaffold is a prevalent feature in a multitude of biologically active compounds, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of nitro groups and halogens, such as chlorine and bromine, onto the pyridine ring significantly modulates its electronic properties and provides strategic handles for further functionalization, particularly through nucleophilic aromatic substitution and cross-coupling reactions.[1][2][3]
This compound is a highly functionalized pyridine derivative with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of three distinct reactive sites—the chloro, bromo, and nitro groups—allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.
This guide will delineate a validated, multi-step synthesis of this compound, providing a logical and experimentally verified workflow.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially introduces the required functional groups onto a 6-methylpyridine core. The proposed synthetic strategy begins with the nitration of 2-Amino-6-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro group, and finally, electrophilic bromination to yield the desired product.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
Step 1: Synthesis of 2-Amino-6-Methyl-5-Nitropyridine
The initial step involves the nitration of 2-Amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, nitration typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product often being the major isomer due to steric hindrance at the 3-position.[4][5]
Reaction Scheme:
Caption: Nitration of 2-Amino-6-methylpyridine.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-Amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath to maintain a temperature below 10 °C.
-
Once the dissolution is complete, a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-6-Methyl-5-Nitropyridine.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 | 10.8 g |
| Sulfuric Acid (conc.) | 98.08 | 7.0 | 68.6 g (37.3 mL) |
| Nitric Acid (conc.) | 63.01 | 1.1 | 6.9 g (4.9 mL) |
Step 2: Synthesis of 2-Chloro-6-Methyl-5-Nitropyridine
The conversion of the amino group to a chloro group is achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed by a copper(I) chloride catalyst to introduce the chlorine atom.
Reaction Scheme:
Caption: Sandmeyer reaction to produce 2-Chloro-6-Methyl-5-Nitropyridine.
Protocol:
-
Suspend 2-Amino-6-Methyl-5-Nitropyridine (1.0 eq) in concentrated hydrochloric acid (6.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in a minimal amount of water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (4.0 eq).
-
The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled to room temperature and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-Chloro-6-Methyl-5-Nitropyridine, which can be purified by recrystallization or column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Amino-6-Methyl-5-Nitropyridine | 153.14 | 1.0 | 15.3 g |
| Hydrochloric Acid (conc.) | 36.46 | 10.0 | 36.5 g (30.4 mL) |
| Sodium Nitrite | 69.00 | 1.1 | 7.6 g |
| Copper(I) Chloride | 98.99 | 1.2 | 11.9 g |
Step 3:
The final step is the electrophilic bromination of 2-Chloro-6-Methyl-5-Nitropyridine. The existing substituents on the pyridine ring will direct the incoming electrophile. The nitro group is a meta-director, while the chloro and methyl groups are ortho, para-directors. The combined directing effects favor bromination at the 3-position.
Reaction Scheme:
Caption: Bromination of 2-Chloro-6-Methyl-5-Nitropyridine.
Protocol:
-
Dissolve 2-Chloro-6-Methyl-5-Nitropyridine (1.0 eq) in glacial acetic acid (10 vol).
-
Add bromine (1.1 eq) dropwise to the solution at room temperature.
-
The reaction mixture is then heated to 80 °C for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[6]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Chloro-6-Methyl-5-Nitropyridine | 172.57 | 1.0 | 17.3 g |
| Bromine | 159.81 | 1.1 | 17.6 g (5.6 mL) |
| Acetic Acid | 60.05 | - | 173 mL |
Safety and Handling
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood. Use appropriate gloves and respiratory protection.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it immediately in the subsequent step.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This guide has outlined a reliable and scalable three-step synthesis for this compound starting from 2-Amino-6-methylpyridine. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each reaction and adhering to the detailed experimental procedures, researchers can confidently synthesize this compound for their research and development needs.
References
Reactivity of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
An In-depth Technical Guide to the
Abstract: This technical guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This polysubstituted pyridine derivative serves as a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic placement of two distinct halogen atoms, a strongly electron-withdrawing nitro group, and a methyl group imparts a unique and predictable reactivity profile. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a key intermediate whose structural complexity belies its synthetic utility.[1][2] The pyridine core is a ubiquitous motif in a vast number of biologically active molecules. The strategic functionalization of this particular scaffold with orthogonal reactive handles—a bromine atom at C3, a chlorine atom at C2, and a nitro group at C5—allows for a sequence of selective chemical transformations. This guide will explore the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro moiety, providing a roadmap for its application in the synthesis of complex molecular architectures.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its various substituents and the inherent electronic nature of the pyridine ring.
-
Electron-Deficient Ring: The pyridine nitrogen atom and, more significantly, the potent electron-withdrawing nitro group at the C5 position, render the aromatic ring highly electron-deficient. This electronic "pull" is crucial for activating the ring towards nucleophilic attack.
-
Halogen Reactivity: The molecule possesses two distinct halogen leaving groups. The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution due to its ortho relationship to the ring nitrogen. The bromine atom at the C3 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Methyl Group Influence: The methyl group at C6 exerts a modest electron-donating effect, which can subtly influence the regioselectivity and reaction rates.
Caption: Structure and key reactive sites of the title compound.
Synthesis Pathway
While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A common synthetic approach begins with the multi-step functionalization of a simpler picoline (methylpyridine) precursor. For instance, a plausible route involves the nitration of 2-amino-6-methylpyridine, followed by diazotization and Sandmeyer reactions to introduce the chloro and bromo substituents. A related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, is synthesized by first brominating 4-methyl-5-nitropyridin-2-ol, followed by chlorination with phosphorus oxychloride (POCl₃).[3]
Core Reactivity Profiles: A Trifecta of Transformations
The true synthetic power of this molecule lies in its capacity for selective, sequential reactions at its three primary functional handles.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions, a cornerstone of pyridine chemistry.[4]
Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing a leaving group (in this case, the C2-chloro position is most activated), forming a negatively charged covalent intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized by the electron-withdrawing nitro group and the ring nitrogen. Aromaticity is then restored by the expulsion of the leaving group (chloride).[4][5]
Caption: The Addition-Elimination mechanism of SNAr.
Regioselectivity: The C2 position is the primary site for SNAr. This is due to the combined activating effects of the adjacent ring nitrogen and the para nitro group, which effectively stabilize the negative charge in the Meisenheimer intermediate. The C3-Br position is significantly less reactive towards nucleophilic attack.
Experimental Protocol: Amination at C2
This protocol describes a representative SNAr reaction with a secondary amine, a common transformation in drug development.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Reagent Addition: Add a secondary amine (e.g., morpholine, 1.2 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Self-Validation: The success of the protocol is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Final confirmation is achieved through characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the amine nucleophile and the absence of the C2-chloro signal.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds, and the C3-Br bond of the title compound is an excellent handle for these transformations.[6][7]
Causality & Regioselectivity: The key to selective cross-coupling lies in the differential reactivity of the C-Br and C-Cl bonds towards oxidative addition to a Palladium(0) catalyst. The C-Br bond is significantly more reactive and will undergo oxidative addition under conditions where the C-Cl bond remains largely untouched. This allows for the precise and selective functionalization of the C3 position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the C3-Br with an organoboron reagent.[6][7]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling at C3
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 85-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up & Purification: Follow the work-up and purification steps outlined in the SNAr protocol (Section 4.1).
B. Sonogashira Coupling
The Sonogashira coupling is used to install an alkyne moiety at the C3 position, reacting the substrate with a terminal alkyne in the presence of palladium and copper(I) co-catalysts.[8][9]
Experimental Protocol: Sonogashira Coupling at C3
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 eq) and an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also acts as a solvent.
-
Degassing & Reaction: Degas the mixture thoroughly. Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product using flash column chromatography.
Data Summary: Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~85 |
| Suzuki-Miyaura | 3-Pyridylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | ~80 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50 | ~90 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | ~92 |
| Note: Yields are representative and can vary based on specific substrate and conditions. |
Reduction of the Nitro Group
The transformation of the C5-nitro group into an amine is a pivotal step, unlocking a wealth of subsequent chemical modifications.[2][10] The resulting 5-amino-3-bromo-2-chloro-6-methylpyridine is a versatile intermediate for amide couplings, diazotization reactions, and the synthesis of further heterocyclic systems.
Causality & Chemoselectivity: The primary challenge is to achieve selective reduction of the nitro group without causing hydrodehalogenation (loss of the Cl or Br atoms).[11] Catalytic hydrogenation with Pd/C, while effective for nitro reduction, carries a high risk of dehalogenation. Milder and more chemoselective methods are therefore preferred.
Recommended Reduction Methods:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method. SnCl₂ in a solvent like ethanol or ethyl acetate, often with added HCl, effectively reduces the nitro group while preserving the halogen substituents.
-
Iron in Acetic Acid (Fe/AcOH): Another robust method that is generally compatible with aryl halides.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel) can provide a milder alternative to high-pressure hydrogenation.[12]
Caption: Synthetic utility of the amine derived from nitro reduction.
Experimental Protocol: Nitro Reduction with SnCl₂
-
Reaction Setup: Suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This neutralization is exothermic and will generate CO₂ gas.
-
Extraction & Purification: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified by column chromatography if necessary.
Integrated Synthetic Strategies in Drug Discovery
The orthogonal reactivity of this compound allows for its use in complex, multi-step synthetic sequences. A typical strategy might involve:
-
Step 1 (Cross-Coupling): Selective functionalization at the C3 position via a Suzuki or Sonogashira reaction.
-
Step 2 (SNAr): Introduction of a key pharmacophoric element at the C2 position via nucleophilic substitution.
-
Step 3 (Reduction & Derivatization): Reduction of the nitro group to an amine, followed by acylation or other modifications to build out the final molecular structure.
This stepwise approach provides medicinal chemists with precise control over the final structure, enabling the systematic exploration of the chemical space around the pyridine core.
Safety and Handling
Based on available data, this compound should be handled with appropriate care.
-
Hazards: It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.[13][14]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands out as a pre-eminent building block for constructing highly substituted pyridine derivatives. Its well-defined and predictable reactivity allows for selective transformations at three distinct positions. By understanding the mechanistic underpinnings of its SNAr, cross-coupling, and reduction reactions, researchers can strategically design and execute efficient syntheses of complex molecules for applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this versatile intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. innospk.com [innospk.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. 3-BROMO-2-CHLORO-6-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine as a synthetic building block
An In-depth Technical Guide to 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The strategic placement of bromo, chloro, methyl, and nitro substituents on the pyridine core offers multiple reaction sites for derivatization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document will delve into the physicochemical properties, plausible synthetic routes, and the reactivity of this compound, with a particular focus on its application in modern cross-coupling chemistry and nucleophilic aromatic substitution reactions. While specific experimental data for this exact isomer is limited in publicly available literature, this guide consolidates information from closely related analogues to provide a robust framework for its utilization in research and development.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The presence of two distinct halogen atoms at positions ortho and meta to the ring nitrogen, along with an electron-withdrawing nitro group and an electron-donating methyl group, imparts a unique chemical reactivity to the molecule.
Key Identifiers:
-
Systematic Name: this compound
-
Molecular Formula: C₆H₄BrClN₂O₂[1]
-
Molecular Weight: 251.47 g/mol [1]
-
MDL Number: MFCD09839270[1]
-
CAS Number: A unique CAS number for this specific isomer is not definitively available in public databases. Researchers should exercise caution and verify the identity of the material through analytical characterization. The isomer, 5-bromo-2-chloro-6-methyl-3-nitropyridine, is assigned CAS number 186413-75-2.
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Solid (predicted) | [1] |
| InChI | 1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | [1] |
| SMILES | [O-]--INVALID-LINK--=O | [1] |
Safety Information:
While specific toxicity data for this compound is not available, it should be handled with care as a potentially hazardous chemical. Based on the GHS classification for the isomeric compound (CAS 186413-75-2), the following hazards may be anticipated: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of the analogous 3-bromo-2-chloro-4-methyl-5-nitropyridine.[2] The proposed pathway would likely start from a suitable 6-methyl-5-nitropyridin-2-ol precursor.
Hypothetical Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Step-by-Step Hypothetical Protocol:
-
Bromination: To a suspension of 6-Methyl-5-nitropyridin-2-ol in glacial acetic acid, add bromine dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 3-Bromo-6-methyl-5-nitropyridin-2-ol, is then isolated by precipitation in ice water, followed by filtration and drying.
-
Chlorination: The dried 3-Bromo-6-methyl-5-nitropyridin-2-ol is suspended in a suitable solvent such as acetonitrile. Phosphorus oxychloride (POCl₃) is added dropwise, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Applications in Organic Synthesis
The unique arrangement of substituents on the pyridine ring of this compound provides a platform for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The two different halogen atoms offer opportunities for selective cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for sequential and site-selective couplings. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Adapted from a similar substrate): [3]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction Execution: Heat the mixture with vigorous stirring (e.g., at 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[5][6]
Experimental Protocol (Adapted from a similar substrate): [7]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol), followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at an appropriate temperature (e.g., 65 °C) and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, perform an aqueous work-up followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
3.1.3. Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.[8][9]
Experimental Protocol (Adapted from a similar substrate): [8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene via syringe.
-
Reaction Execution: Seal the tube and heat the mixture with vigorous stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate is concentrated, and the product is purified by flash column chromatography.
Table of Common Reagents for Cross-Coupling Reactions:
| Reaction | Catalysts | Ligands | Bases | Solvents |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, significantly enhanced by the strong electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr).[10][11][12][13] The chlorine atom at the 2-position is particularly activated for displacement by nucleophiles due to the ortho and para positioning of the nitrogen atom and the nitro group, respectively, which can stabilize the negative charge in the Meisenheimer intermediate.
SNAr Reaction Workflow:
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol (Adapted from a similar substrate): [14]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as isopropanol, ethanol, or DMF.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equivalents). A base like triethylamine or potassium carbonate may be added if the nucleophile is used as its salt.
-
Reaction Execution: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, an aqueous work-up followed by extraction with an organic solvent can be performed. The crude product is then purified by recrystallization or column chromatography.
Spectroscopic Characterization
Conclusion
This compound is a promising and highly versatile synthetic building block. Its densely functionalized structure provides multiple handles for selective chemical modifications. The potential for regioselective palladium-catalyzed cross-coupling reactions at the C-Br and C-Cl positions, as well as the activated nature of the C-Cl bond towards nucleophilic aromatic substitution, opens up a wide range of possibilities for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties and reactivity, based on the principles of organic chemistry and data from closely related compounds, to facilitate its application in the design and execution of innovative synthetic strategies in drug discovery and materials science.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Guide to Substituted Nitropyridines in Medicinal Chemistry: From Synthesis to Therapeutic Application
Authored by a Senior Application Scientist
Abstract
Substituted nitropyridines represent a cornerstone in modern medicinal chemistry, serving as versatile synthons and key pharmacophores in a multitude of therapeutic agents. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, enabling a diverse range of chemical transformations and biological interactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of substituted nitropyridines. We will delve into the strategic considerations behind synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed case studies of nitropyridine-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of these vital heterocyclic compounds.
The Strategic Role of the Nitro Group in Pyridine Chemistry
The pyridine ring, a six-membered heteroaromatic system, is a prevalent scaffold in numerous FDA-approved drugs. Its nitrogen atom imparts a degree of basicity and allows for hydrogen bonding, making it a valuable feature for molecular recognition at biological targets. The introduction of a nitro (NO₂) group dramatically modifies the ring's properties.
As a powerful electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced when the nitro group is positioned ortho or para (positions 2, 4, or 6) to the leaving group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group's oxygen atoms. This predictable reactivity is a foundational principle that medicinal chemists exploit for the construction of complex molecular architectures.
Synthesis of Substituted Nitropyridines: A Methodological Overview
The synthesis of substituted nitropyridines can be broadly approached via two primary strategies: direct nitration of a pre-existing pyridine ring or the synthesis of the ring from acyclic precursors already containing the nitro functionality.
Direct Nitration of Pyridine Derivatives
Direct nitration of the electron-deficient pyridine ring is notoriously challenging and requires harsh conditions, often leading to low yields. However, the presence of activating, electron-donating groups can facilitate this transformation. A more common and controlled approach is the nitration of pyridine N-oxides. The N-oxide functionality activates the ring towards electrophilic attack, primarily directing the nitration to the 4-position. Subsequent deoxygenation of the N-oxide restores the pyridine ring.
-
Setup: To a solution of pyridine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise at room temperature.
-
Activation: Heat the mixture to 70-80°C for 24 hours to facilitate the formation of pyridine-N-oxide. Monitor the reaction progress by TLC.
-
Nitration: Cool the reaction mixture to 0°C in an ice bath. Add a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-nitropyridine-N-oxide by recrystallization from ethanol.
Rationale: The N-oxidation step is critical as it increases the electron density of the pyridine ring, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture. The subsequent deoxygenation, often achieved with reagents like PCl₃, yields the desired 4-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful tool for functionalizing nitropyridines. Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are highly valuable starting materials. The chloro group at the 2-position is readily displaced by a wide variety of nucleophiles (amines, alcohols, thiols) due to the activating effect of the nitro group at the 5-position.
Caption: General workflow for diversifying 2-chloro-5-nitropyridine via SNAr.
Physicochemical Properties and Structure-Activity Relationship (SAR)
The introduction of substituents onto the nitropyridine core allows for the fine-tuning of its physicochemical properties, which is a central activity in drug discovery.
-
Electronic Effects : The position of the nitro group is paramount. A 2- or 4-nitro group will have a strong resonance-withdrawing effect, significantly lowering the pKa of other substituents like amino or hydroxyl groups. A 3- or 5-nitro group exerts a primarily inductive electron-withdrawing effect.
-
Lipophilicity (LogP) : The nitro group is polar and generally decreases the lipophilicity of the parent pyridine. However, the addition of lipophilic substituents via SNAr can modulate the overall LogP of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Hydrogen Bonding : The oxygen atoms of the nitro group can act as hydrogen bond acceptors. This property can be crucial for anchoring a drug molecule within the binding pocket of its target protein.
Table 1: Comparative Physicochemical Properties of Nitropyridine Isomers
| Compound | Position of NO₂ | pKa (of Pyridine N) | Calculated LogP | H-Bond Acceptors |
| 2-Nitropyridine | 2 | 0.75 | 1.12 | 3 |
| 3-Nitropyridine | 3 | 2.84 | 1.10 | 3 |
| 4-Nitropyridine | 4 | 1.61 | 1.12 | 3 |
Data is estimated and serves for comparative purposes.
Case Study: Nitropyridines in Therapeutics - The Dihydropyridine Calcium Channel Blockers
A prominent class of drugs built from a nitropyridine precursor are the dihydropyridine (DHP) L-type calcium channel blockers. These drugs, including Nifedipine, Nicardipine, and Amlodipine, are widely prescribed for hypertension and angina. Their synthesis classically involves the Hantzsch pyridine synthesis.
In a common variant, an aromatic aldehyde (e.g., 2-nitrobenzaldehyde), is condensed with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and ammonia. The resulting dihydropyridine ring is a direct consequence of this multi-component reaction. Although the final product is not a nitropyridine, the nitro-substituted starting material is essential for the synthesis and imparts the necessary electronic properties for the desired biological activity.
Mechanism of Action: L-Type Calcium Channel Blockage
-
Target : The α1 subunit of the L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells.
-
Binding : DHP drugs bind to the inactivated (closed) state of the channel.
-
Action : This binding stabilizes the closed conformation, preventing the influx of extracellular Ca²⁺ into the cell.
-
Physiological Effect : In vascular smooth muscle, the reduced intracellular Ca²⁺ leads to muscle relaxation (vasodilation), decreased peripheral resistance, and a subsequent lowering of blood pressure.
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
Future Perspectives and Emerging Roles
The utility of the nitropyridine scaffold is far from exhausted. Current research is exploring its application in a variety of other therapeutic areas:
-
Oncology : Nitroaromatic compounds are being investigated as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to generate cytotoxic species that selectively kill cancer cells.
-
Infectious Diseases : Substituted nitropyridines have shown promise as antibacterial, antifungal, and antiviral agents. Their ability to be readily functionalized allows for the rapid generation of diverse chemical libraries to screen for novel antimicrobial activities.
-
Neuroscience : The pyridine ring is a well-known "privileged scaffold" in neuroscience drug discovery. The unique electronic properties imparted by the nitro group are being leveraged to design novel ligands for challenging CNS targets.
Conclusion
Substituted nitropyridines are a class of compounds whose importance in medicinal chemistry cannot be overstated. Their predictable reactivity, particularly in SNAr reactions, provides a robust platform for the synthesis of complex and diverse molecular libraries. The strong electronic influence of the nitro group allows for the precise modulation of physicochemical properties, enabling the optimization of drug candidates for specific biological targets. From their foundational role in the synthesis of blockbuster drugs like the dihydropyridine calcium channel blockers to their emerging applications in oncology and infectious disease, nitropyridines will undoubtedly continue to be a vital tool in the development of future medicines.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Introduction: The Strategic Importance of Functionalized Nitropyridines in Medicinal Chemistry
Substituted nitropyridines are pivotal building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a key pharmacophore in various drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The targeted synthesis of arylated 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine derivatives opens avenues to novel chemical entities with potential therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling of this compound. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.
Mechanistic Considerations and the Role of Reaction Components
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for a successful transformation.
-
Palladium Catalyst: The heart of the reaction, palladium(0) species are the active catalysts.[1] Pre-catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a ligand are commonly used.[3][5]
-
Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[1][5][6] Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.[4][6] For challenging couplings, specialized ligands like SPhos or XPhos may be necessary.[7]
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is used, as water can aid in dissolving the inorganic base.[1][5]
Regioselectivity in the Coupling of this compound
A key consideration in the Suzuki coupling of dihalogenated pyridines is regioselectivity. The relative reactivity of the C-Br and C-Cl bonds will determine which position undergoes coupling. Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[4] This suggests that the C-Br bond at the 3-position is more likely to undergo oxidative addition with the palladium catalyst than the C-Cl bond at the 2-position.
Furthermore, the electron-withdrawing nitro group at the 5-position will activate the pyridine ring towards oxidative addition.[7] The steric hindrance around the 2-chloro position due to the adjacent methyl group at the 6-position might also favor reaction at the less hindered 3-bromo position. However, it is important to note that the choice of ligand can sometimes influence and even reverse the expected regioselectivity in dihalopyridines.[8]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound with phenylboronic acid. Optimization of the reaction conditions may be necessary for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Addition of Catalyst and Solvents: Add the catalyst mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Expected Outcomes under Various Conditions
The following table summarizes expected outcomes based on variations in the reaction conditions. This data is illustrative and based on general principles of Suzuki couplings.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Primary Product | Potential Side Products |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Dioxane/H₂O | 90-100 | 2-Chloro-6-methyl-5-nitro-3-phenylpyridine | Homocoupling of boronic acid, dehalogenation |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100-110 | 2-Chloro-6-methyl-5-nitro-3-phenylpyridine | Lower yield, potential for reduced selectivity |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-90 | 2-Chloro-6-methyl-5-nitro-3-phenylpyridine | Good yield, Cs₂CO₃ can be more effective for some substrates |
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality reagents or solvents- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Improve degassing procedure.- Lower the reaction temperature and extend the reaction time. |
| Dehalogenation of Starting Material | - Presence of protic impurities- Certain ligand/base combinations | - Ensure anhydrous conditions.- Screen different ligands and bases. |
| Low Regioselectivity | - Inappropriate ligand | - Screen a variety of ligands, including bulky electron-rich phosphines, to enhance selectivity. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Sonogashira Coupling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
Pyridines substituted with alkyne functionalities are crucial building blocks in medicinal chemistry and materials science. The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a premier method for forging carbon-carbon bonds under mild conditions.[1][2] This application note provides a detailed guide to the Sonogashira reaction with a specific, highly functionalized substrate: 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. The presence of multiple reactive sites (bromo and chloro groups) on the pyridine ring introduces a significant challenge in chemoselectivity, making a carefully designed protocol essential for achieving the desired product.
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established, generally following the trend: I > Br > Cl.[1] This inherent reactivity difference forms the basis for selective functionalization of polyhalogenated aromatic systems. In the case of this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-chlorine bond. This allows for a selective reaction at the C-3 position, leaving the C-2 chloro substituent intact for potential subsequent transformations.
Reaction Scheme
Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-3 position.
Reagents and Materials
| Reagent | Purpose | Typical Amount (per 1.0 mmol substrate) | Notes |
| This compound | Starting Material | 1.0 mmol | --- |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv. | Can be aryl, alkyl, or silyl-protected alkynes. |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 1-5 mol% | Other Pd(0) or Pd(II) pre-catalysts can be used. |
| Copper(I) Iodide (CuI) | Co-catalyst | 2-10 mol% | Crucial for the reaction under mild conditions. |
| Triethylamine (Et₃N) | Base & Solvent | 3-5 mL | Must be anhydrous. Other bases like diisopropylamine can also be used. |
| Anhydrous THF or DMF | Solvent (optional) | 5-10 mL | To ensure solubility of all reactants. |
Step-by-Step Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (and THF or DMF if used) via syringe. Stir the mixture for 10-15 minutes to allow for dissolution and catalyst pre-activation.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired 3-alkynyl-2-chloro-6-methyl-5-nitropyridine.
Experimental Workflow Diagram
Caption: Workflow for the selective Sonogashira coupling.
Mechanistic Insights: The "Why" Behind the Protocol
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The Catalytic Cycles
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-Br bond of the pyridine) to form a Pd(II) complex. This is the rate-determining step and is faster for bromides than chlorides.[1]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, transferring the alkyne group to the palladium and regenerating the copper catalyst.[4]
-
Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst.[5]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[3]
-
Deprotonation: The amine base deprotonates the acidic alkyne proton, facilitated by the copper coordination, to form a copper acetylide intermediate.[3] This species is then ready for the transmetalation step with the palladium complex.
-
The use of a copper co-catalyst is crucial as it allows the reaction to proceed under much milder conditions than copper-free variants by facilitating the deprotonation of the alkyne and the subsequent transmetalation.[1][6]
Catalytic Cycle Diagram
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of base or solvent | - Use a fresh batch of palladium catalyst.- Ensure proper degassing of solvents and flushing of the reaction vessel.- Use freshly distilled and anhydrous base and solvents. |
| Formation of Alkyne Dimer (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the loading of the copper(I) iodide co-catalyst. |
| Reaction Stalls | - Deactivation of the palladium catalyst | - Add a fresh portion of the palladium catalyst.- Consider using a more robust ligand if catalyst decomposition is suspected. |
| Low Yield of Desired Product | - Competing side reactions- Incomplete reaction | - Optimize reaction temperature and time.- Ensure the purity of the starting materials. |
Conclusion
The Sonogashira reaction is a powerful tool for the synthesis of alkynyl-substituted pyridines. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, a selective coupling at the C-3 position of this compound can be achieved with high efficiency. The protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and organic synthesis to successfully employ this valuable transformation. Careful attention to reaction setup, reagent quality, and mechanistic principles will ensure reproducible and high-yielding results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Mastering Regioselective Synthesis: A Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Introduction: The Strategic Importance of Substituted Nitropyridines
Substituted nitropyridines are foundational building blocks in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Their unique electronic properties and multiple functionalizable positions make them invaluable synthons for creating diverse molecular libraries. The subject of this guide, 3-bromo-2-chloro-6-methyl-5-nitropyridine, is a prime example of a versatile intermediate, offering two distinct halogen leaving groups for sequential, regioselective cross-coupling reactions. This allows for the controlled and predictable introduction of different functionalities onto the pyridine core, a critical capability in modern drug discovery.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. We will delve into the mechanistic underpinnings that govern the high regioselectivity of these transformations and provide detailed, field-proven protocols for their successful implementation.
The Principle of Regioselectivity: Exploiting Differential Reactivity
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2]
This inherent reactivity difference allows for the selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This stepwise approach is fundamental to building molecular complexity in a controlled manner.
Core Reactions and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]
The Catalytic Cycle: A Visual Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
The following protocols are designed to be robust starting points for the regioselective cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 80 |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.04 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | t-BuOH | 90 |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound offers a reliable and highly regioselective pathway for the synthesis of complex substituted pyridines. The protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic endeavors. The selective functionalization of the C-Br bond opens the door for subsequent modifications at the C-Cl position, enabling the creation of novel molecular architectures with potential applications in drug discovery and materials science. Further research into the development of even more active and selective catalyst systems will continue to expand the synthetic utility of this and other dihalogenated heterocyclic compounds.
References
Application Note: A Strategic Guide to the Selective Functionalization of Dihalopyridines
Abstract: Dihalopyridines are foundational building blocks in modern synthetic chemistry, pivotal to the discovery of novel pharmaceuticals, agrochemicals, and functional materials. Their utility, however, is directly coupled to the ability to selectively functionalize one halogenated position over another, a challenge governed by the intricate electronic and steric landscape of the pyridine ring. This guide provides an in-depth exploration of the principles and protocols for achieving high regioselectivity in the functionalization of various dihalopyridine isomers. We will dissect the causality behind experimental choices in palladium-catalyzed cross-couplings, halogen-metal exchanges, and nucleophilic aromatic substitutions, offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative: Understanding Regioselectivity in Dihalopyridines
The pyridine ring is an electron-deficient heterocycle, a property conferred by the electronegative nitrogen atom. This intrinsic electronic nature dictates the baseline reactivity of its carbon centers. The positions ortho (C2/C6) and para (C4) to the nitrogen are significantly more electron-poor than the meta (C3/C5) positions. This has profound implications for site-selectivity.
-
Electronic Activation: The electron deficiency at C2, C4, and C6 makes them susceptible to nucleophilic attack and facilitates the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen (C-X) bond, which is often the rate-determining and selectivity-determining step in cross-coupling reactions.[1][2]
-
Bond Dissociation Energies: C-X bonds alpha to the pyridine nitrogen (C2/C6) are generally weaker and more polarized, making them the conventional sites for reaction in palladium-catalyzed couplings.[1][3]
-
Steric Hindrance: The positions adjacent to the nitrogen (C2/C6) are more sterically encumbered than the distal C4 position, a factor that can be exploited to reverse the intrinsic electronic preference.
This guide will focus on how to harness or override these fundamental properties through catalyst control, ligand choice, and reaction engineering to achieve desired synthetic outcomes.
Navigating the Synthetic Toolbox: Key Methodologies
The selective functionalization of dihalopyridines relies on a handful of powerful synthetic transformations. The choice of methodology is critical and depends on the target position and the desired functional group.
Diagram 1: Core methodologies for dihalopyridine functionalization.
Application Notes & Protocols: The 2,4-Dihalopyridine Archetype
The 2,4-dihalopyridine scaffold is a quintessential substrate for illustrating the principles of regiocontrol. The C2 position is electronically activated and possesses the weaker C-X bond, making it the "conventional" site of reactivity.[3][4] However, strategic catalyst and ligand selection can invert this selectivity to favor the "unconventional" C4 position.
Decision Workflow for 2,4-Dihalopyridine Functionalization
Diagram 2: Decision workflow for C2 vs. C4 functionalization.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol leverages the intrinsic electronic preference of the 2,4-dihalopyridine for reaction at the C2 position using standard, well-established palladium catalysts.
-
Principle of Causality: Catalysts like Pd(PPh₃)₄ or those with ligands such as dppf are moderately sized and electronically favor oxidative addition at the more electrophilic C2 position, which also has a lower C-X bond dissociation energy.[1][3] High ligand-to-palladium ratios (≥3:1 for PPh₃) ensure the formation of mononuclear palladium species that exhibit this conventional selectivity.[4]
-
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: The expected product is the 2-aryl-4-chloropyridine. Confirm structure and regiochemistry by ¹H NMR, ¹³C NMR, and HRMS. High C2:C4 selectivity (>20:1) is typically observed.[5]
-
Protocol 2: C4-Selective Suzuki-Miyaura Coupling (Ligand-Controlled)
Achieving "unconventional" C4 selectivity requires overriding the intrinsic C2 preference. This is accomplished by employing sterically demanding ligands that disfavor the more hindered C2 position.
-
Principle of Causality: Very bulky N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), create a sterically congested environment around the palladium center. This steric clash makes oxidative addition at the C2 position energetically unfavorable, promoting reaction at the more accessible C4 site.[1][6] This strategy represents a clear case of ligand-controlled regioselectivity.
-
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried microwave vial, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst, for example, --INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent, such as THF or t-Amyl alcohol (4 mL).
-
Reaction: Heat the mixture to 60-80 °C (or room temperature for more reactive substrates) with vigorous stirring for 12-24 hours.[6] Monitor reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and pass through a short plug of celite, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: The expected product is the 4-aryl-2-chloropyridine. Confirm structure and regiochemistry. C4:C2 selectivity can range from 10:1 to >99:1 depending on the specific substrate and conditions.[1][6]
-
| Parameter | C2-Selective Protocol (Conventional) | C4-Selective Protocol (Unconventional) |
| Catalyst System | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd-PEPPSI-IPr or Pd₂(dba)₃/IPr |
| Ligand Type | Ferrocenyl phosphine or Triphenylphosphine | Bulky N-Heterocyclic Carbene (NHC) |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, DME/H₂O | THF, t-Amyl Alcohol |
| Temperature | 80 - 100 °C | 25 - 80 °C |
| Key Control Element | Electronic Preference of Substrate | Steric Hindrance from Ligand |
| Reference | [3] | [6] |
| Table 1: Comparison of conditions for regioselective Suzuki coupling of 2,4-dichloropyridine. |
Expanding the Scope: Other Dihalopyridines and Methodologies
The 2,5-Dihalopyridine Motif
Functionalizing the C5 position is challenging. However, recent discoveries have shown that ligand-free "Jeffery" conditions can achieve remarkable C5-selectivity in Suzuki couplings of 2,5-dichloropyridine, a previously unreported transformation.[1][6]
The 3,5-Dihalopyridine Motif
In 3,5-dihalopyridines, the C-X bonds are electronically similar and less activated. Selectivity is often achieved through C-H activation (metalation) at the more acidic C2, C4, or C6 positions.
-
Principle of Causality: The use of sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can deprotonate the pyridine ring. The regioselectivity of this deprotonation is highly dependent on the solvent and any directing groups present.[7] More modern bases like TMPMgCl·LiCl can magnesiate 3,5-dibromopyridine at the C2 position with high selectivity under mild conditions.[8]
Protocol 3: C2-Magnesiation and Functionalization of 3,5-Dibromopyridine
-
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under Argon, add 3,5-dibromopyridine (1.0 mmol, 1.0 equiv) and anhydrous THF (2 mL). Cool the solution to -25 °C.
-
Base Addition: Slowly add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv, ~1.0 M solution in THF) dropwise over 5 minutes.
-
Metalation: Stir the reaction at -25 °C for 30 minutes.
-
Electrophilic Quench: Add a desired electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) and allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Validation: The expected product is the 2-functionalized-3,5-dibromopyridine. Confirm structure by NMR and MS.[8]
-
Buchwald-Hartwig Amination
Selective amination follows similar principles to Suzuki coupling. For 2,4-dichloropyridine, standard Buchwald-Hartwig conditions using ligands like Xantphos or BINAP typically favor amination at the C2 position with high selectivity (20:1 to 50:1).[5] This allows for the synthesis of 2-amino-4-chloropyridines, which can be further functionalized at the C4 position.[5][9]
Conclusion and Future Outlook
The selective functionalization of dihalopyridines has transitioned from a field governed by intrinsic substrate reactivity to one where predictable, rational control is achievable. By understanding the interplay between the electronic nature of the pyridine ring and the steric and electronic properties of catalysts and ligands, chemists can now access a vast and previously underexplored chemical space. The development of methods for unconventional C4 and C5 selectivity, in particular, opens new avenues for the design of complex molecules in drug discovery and materials science. Future advancements will likely focus on even milder conditions, broader functional group tolerance, and the development of catalytic systems for the notoriously difficult C3-functionalization of pyridines.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine for Advanced Heterocyclic Synthesis
Abstract
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Bromo-2-chloro-6-methyl-5-nitropyridine has emerged as a highly versatile and powerful building block for this purpose. Its unique substitution pattern—featuring two distinct, reactive halogen atoms and an activating nitro group—provides a programmable platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of the strategic application of this precursor, detailing field-proven protocols for key transformations including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, it outlines multistep pathways for the construction of high-value fused heterocyclic systems such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyrazolo[3,4-b]pyridines, which are prevalent scaffolds in pharmacologically active agents.
The Strategic Advantage of this compound
The synthetic utility of this compound (CAS No. 185223-37-2) stems from the orchestrated reactivity of its functional groups.[1][2]
-
Hierarchical Reactivity of Halogens: The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the C5 position. This electronic deficit is most pronounced at the C2 and C6 positions (ortho and para to the nitro group), making them highly susceptible to nucleophilic attack. Consequently, the chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr). The bromine at C3 is less activated and is primarily addressed through metal-catalyzed cross-coupling reactions. This differential reactivity is the key to selective, stepwise functionalization.
-
The Nitro Group as an Activating and Modifiable Handle: Beyond activating the ring for SNAr, the nitro group can be readily reduced to an amine. This resultant amino group opens a new dimension of synthetic possibilities, including diazotization, acylation, or serving as a nucleophile for subsequent cyclization reactions, crucial for building fused ring systems.[3][4]
-
The Methyl Group: The C6-methyl group provides steric influence and can modulate the electronic properties of the pyridine ring, impacting reaction kinetics and the stability of intermediates.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The strategic application of this building block revolves around two primary classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Selective C2-Functionalization
The SNAr reaction on this substrate proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged Meisenheimer complex intermediate.[5][6] Aromaticity is restored upon the expulsion of the chloride leaving group.[5][7] This pathway is highly favored at the C2 position due to superior stabilization of the negative charge by the adjacent ring nitrogen and the para-nitro group.
Protocol 2.1.1: General Procedure for SNAr with Amines (C-N Bond Formation)
This protocol describes the displacement of the C2-chloro group with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF, or NMP)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent (approx. 0.2 M concentration).
-
Add the base, followed by the amine coupling partner.
-
Heat the reaction mixture to 60-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-3-bromo-6-methyl-5-nitropyridine derivative.
Expert Insight: The choice of base and solvent is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU and a polar aprotic solvent like DMF or NMP may be required to drive the reaction to completion.
Palladium-Catalyzed Cross-Coupling: Functionalization of the C3-Bromo Position
With the C2 position functionalized, the C3-bromo position becomes the prime target for building molecular complexity using palladium-catalyzed cross-coupling reactions. These methods offer unparalleled scope for forming C-C, C-N, and C-O/S bonds.[8]
Workflow for Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling strategies.
Protocol 2.2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is ideal for synthesizing biaryl or hetero-biaryl structures.[8][9]
Materials:
-
3-Bromo-pyridine substrate (from 2.1.1) (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid/Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
In an oven-dried Schlenk flask, combine the 3-bromo-pyridine substrate, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 85-110 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup with ethyl acetate.
-
Purify the product via column chromatography.
Protocol 2.2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
This is a premier method for creating C-N bonds, offering broader scope and milder conditions than classical methods.[10][11][12][13]
Materials:
-
3-Bromo-pyridine substrate (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, SPhos, 2-5 mol%)[14]
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 2.0 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precatalyst, ligand, and base.
-
Add the 3-bromo-pyridine substrate and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C until the starting material is consumed.
-
Cool the mixture, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Causality: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst efficiently, especially with sterically hindered substrates.[11]
Protocol 2.2.3: Sonogashira Coupling (C-C Triple Bond Formation)
This reaction couples the bromo-pyridine with a terminal alkyne, creating a key intermediate for cyclization into furo- and thieno-pyridines.[15][16][17][18]
Materials:
-
3-Bromo-pyridine substrate (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 3-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (serves as base and often as solvent)
-
Co-solvent (e.g., THF, DMF) if needed
Procedure:
-
Dissolve the 3-bromo-pyridine substrate and terminal alkyne in the amine base/co-solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst and CuI under an argon atmosphere.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often rapid.
-
Upon completion, dilute with an organic solvent and wash with aqueous NH₄Cl to remove copper salts.
-
Dry the organic layer and purify by chromatography.
| Reaction | Catalyst System | Base | Typical Solvent | C-X Bond Targeted | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | C3-Br | C-C (sp²) |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | C3-Br | C-N |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF/Et₃N | C3-Br | C-C (sp) |
| SNAr | (Catalyst Free) | K₂CO₃, Et₃N | Acetonitrile, DMF | C2-Cl | C-N, C-O, C-S |
| Table 1: Comparative summary of key reaction protocols. |
Advanced Applications: Synthesis of Fused Heterocyclic Scaffolds
The true power of this compound is realized when the primary products are used in subsequent reactions to build fused ring systems of high medicinal value.[19][20][21][22]
Synthesis of Furo[3,2-b]pyridines
Furo[3,2-b]pyridines are valuable pharmacophores found in kinase inhibitors and other therapeutic agents.[20][23][24] A highly efficient route involves a one-pot Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).[25]
Protocol 3.1.1: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridine Derivatives
This protocol begins with a 3-bromo-2-hydroxypyridine derivative, which can be accessed from the title compound via SNAr with a hydroxide source.
Catalytic Cycle for Furo[3,2-b]pyridine Synthesis
Caption: Key steps in the one-pot Sonogashira/cyclization sequence.
Procedure:
-
Combine 3-bromo-2-hydroxy-6-methyl-5-nitropyridine (1.0 equiv), a terminal alkyne (1.2 equiv), Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%) in ethanol.[25]
-
Add Et₃N (3.0 equiv) as the base.
-
Subject the mixture to ultrasound irradiation or conventional heating (60-80 °C) until TLC indicates consumption of the starting material.[25]
-
The initial C-C coupling is followed in situ by the intramolecular C-O bond formation to construct the furan ring.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are another privileged scaffold in medicinal chemistry.[22][26][27][28] Their synthesis can be achieved through several routes, including the cyclization of a 2-mercapto-3-vinylpyridine or via a Gewald-type reaction from an appropriately substituted precursor.
Protocol 3.2.1: Synthesis via Cyclization of a Thiol Precursor
-
SNAr with Thiolate: Displace the C2-chloro group of the title compound with a sulfur nucleophile (e.g., sodium sulfide or thiourea followed by hydrolysis) to install a 2-mercapto group.
-
Sonogashira Coupling: Perform a Sonogashira coupling at the C3-bromo position with a terminal alkyne as described in Protocol 2.2.3.
-
Cyclization: Induce intramolecular hydrothiolation of the alkyne by the 2-mercapto group. This cyclization is often promoted by a base (e.g., NaH, K₂CO₃) or a transition metal catalyst and proceeds via a 5-exo-dig cyclization to form the thiophene ring.
References
- 1. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this specific transformation and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Selectivity and Reactivity
This compound is a challenging substrate for Suzuki-Miyaura coupling due to the presence of two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group. The primary challenge lies in achieving chemoselective coupling at either the C-Br or C-Cl bond, while managing the electronic effects of the nitro group. This guide will provide a systematic approach to optimizing the reaction conditions to favor the desired product.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] Each of these steps is influenced by the choice of catalyst, ligand, base, and solvent, making a thorough understanding of these parameters crucial for success.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in the Suzuki coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[1] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and will preferentially undergo oxidative addition to the palladium(0) catalyst under standard Suzuki-Miyaura conditions. Achieving selective coupling at the C-Cl bond requires specialized conditions that favor the activation of the typically less reactive C-Cl bond, often involving specific ligands.
Q2: How does the nitro group affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group deactivates the pyridine ring, which can make the oxidative addition step of the catalytic cycle more favorable.[5] However, there are conflicting reports in the literature regarding the stability of nitro groups under Suzuki coupling conditions, with some instances of the nitro group acting as a pseudo-halide.[5][6][7] For most standard Suzuki conditions, the nitro group is well-tolerated.
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][8][9] It is generally believed to activate the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex.[10] This "ate" complex then transfers its organic group to the palladium center. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][10] The strength and nature of the base can significantly impact the reaction rate and yield.[11]
Q4: Can I use boronic esters instead of boronic acids?
A4: Yes, boronic esters, such as pinacol boronate esters, are excellent alternatives to boronic acids.[8] They are often more stable, easier to purify, and less prone to side reactions like protodeboronation.[12] Potassium trifluoroborates are another viable option.[8]
Q5: My reaction is not working. What are the most common reasons for failure?
A5: The most common reasons for failure in a Suzuki coupling reaction include:
-
Inactive Catalyst: The palladium catalyst may not have been properly activated to the Pd(0) state, or it may have been deactivated by impurities.
-
Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.
-
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[13]
-
Water Content: While some water is often beneficial, especially with inorganic bases, too much or too little can be detrimental.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species was not generated or has been deactivated. 2. Ligand Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[14] 3. Inefficient Transmetalation: The boronic acid is not being activated effectively. | 1. Catalyst Check: Use a fresh source of palladium precatalyst. Consider a brief pre-reduction step if using a Pd(II) source. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[14] 3. Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Stronger bases can enhance the rate of transmetalation.[11] |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[13] 2. Dehalogenation: The starting material is reduced, replacing the halogen with a hydrogen atom.[15] 3. Protodeboronation: The boronic acid is cleaved by a proton source before it can participate in the coupling.[12] | 1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen). 2. Optimize Conditions: Fine-tune the reaction temperature and base. Dehalogenation can sometimes be suppressed at lower temperatures. 3. Use Anhydrous Solvents: For sensitive boronic acids, using anhydrous solvents and bases can minimize protodeboronation.[14] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product may be coordinating to the palladium catalyst and inhibiting further reaction. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary. 2. Use a More Robust Ligand: Ligands that form more stable palladium complexes can extend the catalyst's lifetime. |
| Difficulty in Product Purification | 1. Residual Palladium: The product may be contaminated with palladium residues. 2. Boronic Acid-Related Impurities: Unreacted boronic acid or its byproducts can be difficult to remove. | 1. Palladium Scavengers: Treat the crude product with a palladium scavenger. 2. Aqueous Workup: A basic aqueous wash can often remove boronic acid impurities. |
Key Parameters for Optimization
A systematic approach to optimizing the reaction conditions is crucial for achieving high yields and selectivity. The following parameters should be considered:
Palladium Catalyst and Ligand Selection
The choice of the palladium precatalyst and the ligand is paramount. For challenging substrates like this compound, a simple catalyst like Pd(PPh₃)₄ may not be sufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[16][17]
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ | Simple aryl bromides and iodides | Commercially available, easy to handle | Often less effective for challenging substrates |
| Pd(OAc)₂ / SPhos or XPhos | Aryl chlorides, electron-deficient systems | High activity, broad substrate scope | Air-sensitive ligands, higher cost |
| Pd₂(dba)₃ / Buchwald Ligands | Wide range of aryl and heteroaryl halides | Versatile, high turnover numbers | Requires careful handling |
| PEPPSI-type Precatalysts | N-heterocyclic carbene (NHC) ligands for aryl chlorides | Stable, efficient for challenging couplings | May require specific reaction conditions |
The Role of the Base
The base is critical for activating the boronic acid.[10] The choice of base can influence the reaction rate and the formation of side products.
| Base | Typical Solvent | Advantages | Disadvantages |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive, widely used | Can be less effective for challenging couplings |
| Cs₂CO₃ | Dioxane, THF | Highly effective, often gives higher yields | More expensive, hygroscopic |
| K₃PO₄ | Dioxane, Toluene | Strong base, good for electron-deficient systems | Can be heterogeneous in some solvents |
| KOtBu | THF, Toluene | Very strong base, can accelerate slow reactions | Can promote side reactions with sensitive functional groups |
Solvent System
The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the reaction rate. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[1]
-
1,4-Dioxane/Water: A common and effective solvent system for a wide range of Suzuki couplings.
-
Toluene/Water: Another popular choice, particularly for reactions at higher temperatures.
-
Tetrahydrofuran (THF)/Water: Suitable for many couplings, but its lower boiling point limits the reaction temperature.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for challenging substrates, but can be difficult to remove.
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the C-Br Position
This protocol provides a starting point for the selective coupling at the C-Br bond of this compound. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)[18]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging, yet synthetically valuable, substrate. Our goal is to provide not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The unique structure of this substrate—a sterically hindered, di-halogenated, and strongly electron-deficient pyridine—presents a fascinating set of challenges and opportunities. This guide is structured as a series of frequently asked questions and detailed troubleshooting guides to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental reactivity of this compound.
Q1: Which halogen is more reactive for cross-coupling, the C3-Bromo or the C2-Chloro?
A: The C3-Bromo position is significantly more reactive and will be the primary site for selective cross-coupling under standard palladium-catalyzed conditions. This selectivity is governed by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1][2] While the C2 position is electronically activated by the adjacent pyridine nitrogen, the inherent reactivity difference between bromine and chlorine generally dictates the initial site of reaction.[1][3]
Q2: How does the 5-nitro group influence the reaction?
A: The nitro group at the C5 position is a powerful electron-withdrawing group, which has several profound effects:
-
Increased Reactivity: It renders the entire pyridine ring highly electron-deficient.[4] This electronic pull facilitates the oxidative addition step for both C-Br and C-Cl bonds, making the substrate more reactive overall compared to a non-nitrated analogue.[4]
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The strong activation by the nitro group can make the substrate susceptible to SNAr, especially with strong nucleophiles or under high temperatures. This can be a competing side reaction.
-
Denitrative Coupling: While less common than halide displacement, direct cross-coupling by cleavage of the Ar-NO₂ bond is possible with specialized catalyst systems (e.g., Pd/BrettPhos or Pd/NHC catalysts).[5][6] However, for this substrate, coupling at the halogen sites will be the overwhelmingly favored pathway.
Q3: The pyridine nitrogen is known to inhibit palladium catalysts. How can I mitigate this?
A: This is a classic challenge known as the "2-pyridyl problem".[3][7][8] The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, forming stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[7] To overcome this, the following strategies are essential:
-
Use of Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), are highly effective.[7] Their size creates a protective cone around the palladium atom, preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.
-
Employ Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) ensures the efficient in-situ generation of the active Pd(0) species, which can help overcome initial catalyst inhibition.[3]
Q4: What are the first-line catalyst systems I should screen for this substrate?
A: For a selective C-Br coupling, a good starting point would be a combination of a palladium source and a bulky, electron-rich phosphine ligand. Screening a small matrix of conditions is always recommended.
| Coupling Type | Palladium Source | Recommended Ligands | Recommended Bases |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, DIPA |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
Section 2: Troubleshooting Guides for Site-Selective C3-Br Coupling
This section provides detailed guidance for the three most common cross-coupling reactions, focusing on selective functionalization at the C3-bromo position.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[9]
Common Problems & Solutions
Problem: Low or No Conversion to Product.
-
Potential Cause 1: Catalyst Poisoning. The pyridine nitrogen is likely inhibiting your catalyst.[7]
-
Solution: Switch to a bulkier, more electron-rich ligand. If you are using PPh₃, move to XPhos or SPhos. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor ligand coordination over pyridine coordination.
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the organoboron species to the palladium center is slow. This can be an issue with sterically hindered substrates.
-
Potential Cause 3: Inactive Boronic Acid. Boronic acids can degrade upon storage or undergo protodeboronation during the reaction.[11]
-
Solution: Use fresh boronic acid or consider using a more stable boronate ester (e.g., MIDA or pinacol esters). Ensure your reaction is properly degassed, as oxygen can promote homocoupling side reactions.[12]
-
Problem: Significant Dehalogenation (Loss of Bromine without Coupling).
-
Potential Cause: The base is too strong or the temperature is too high, leading to reductive dehalogenation.[11]
-
Solution: Switch to a milder base (e.g., from NaOt-Bu to K₂CO₃). Lower the reaction temperature in 10 °C increments. Ensure you are using thoroughly degassed solvents.
-
Recommended Catalyst Systems for Suzuki Coupling
| System ID | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| SUZ-01 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | A robust starting point for most arylboronic acids. |
| SUZ-02 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | A classic system, but may be prone to catalyst inhibition.[10] |
| SUZ-03 | XPhos Pd G3 (2%) | - | Cs₂CO₃ (2.0) | t-AmylOH | 110 | Excellent for sterically demanding coupling partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium source and ligand (if not using a pre-catalyst) against a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the designated temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[13] It typically employs both palladium and copper(I) co-catalysts.[14]
Common Problems & Solutions
Problem: Low Yield of Desired Product, High Yield of Alkyne Homocoupling (Glaser Coupling).
-
Potential Cause: The reaction is running under aerobic conditions, or the copper(I) catalyst concentration is too high, favoring the oxidative homocoupling of the terminal alkyne.
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere.[14] Reduce the amount of the copper source (e.g., CuI) to 1-2 mol%. Consider a "copper-free" Sonogashira protocol, which often uses a more active palladium catalyst system and a different base.
-
Problem: Reaction Stalls or is Sluggish.
-
Potential Cause 1: Ineffective Base. The amine base may not be strong enough or may be sterically hindered.
-
Solution: Triethylamine (Et₃N) is standard.[15] If the reaction is slow, consider a bulkier but still effective base like diisopropylamine (DIPA).
-
-
Potential Cause 2: Catalyst Inhibition. As with the Suzuki reaction, the pyridine nitrogen can inhibit the palladium catalyst.
-
Solution: While PPh₃ is the most common ligand, switching to a more electron-rich and bulky ligand like XPhos can sometimes accelerate the reaction, especially in copper-free variants.
-
Recommended Catalyst Systems for Sonogashira Coupling
| System ID | Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| SON-01 | Pd(PPh₃)₂Cl₂ (2.5%) | CuI (5%) | PPh₃ (5%) | Et₃N (2.5) | DMF | 100[15] |
| SON-02 | Pd(PPh₃)₄ (5%) | CuI (3%) | - | Et₃N (3.0) | THF | 60[16] |
| SON-03 | Pd(OAc)₂ (2%) | - | SPhos (4%) | Cs₂CO₃ (2.0) | Dioxane | 80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst, the copper(I) source, and the ligand (if needed).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Guide 3: Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[17][18] The choice of base and ligand is critical for success.[19]
Common Problems & Solutions
Problem: No Reaction with Primary or Secondary Amines.
-
Potential Cause 1: Incorrect Base. The Buchwald-Hartwig amination is highly sensitive to the choice of base. Strong, non-nucleophilic bases are required.[17]
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many amine couplings. For more sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this often requires a more active catalyst system (e.g., with a biarylphosphine ligand) and higher temperatures.[20]
-
-
Potential Cause 2: Ligand is Not Suitable. The ligand must be able to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
-
Solution: For challenging couplings, especially with primary amines or sterically hindered partners, bulky biarylphosphine ligands like RuPhos or XPhos are superior to simpler ligands like BINAP or dppf.[17]
-
Problem: Competitive Reaction at the C2-Chloro Position.
-
Potential Cause: The reaction conditions (high temperature, very active catalyst) are harsh enough to start activating the C-Cl bond.
-
Solution: Lower the reaction temperature. Screen different ligands; sometimes a slightly less active but more selective ligand can prevent the side reaction. Monitor the reaction carefully and stop it once the starting material is consumed to prevent over-reaction.
-
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| System ID | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| BUCH-01 | Pd(OAc)₂ (2%) | XPhos (4%) | NaOt-Bu (1.5) | Toluene | 100 | A highly general system for a wide range of amines. |
| BUCH-02 | Pd₂(dba)₃ (1.5%) | RuPhos (3%) | K₂CO₃ (2.0) | Dioxane | 110 | Good for amines with base-sensitive functional groups. |
| BUCH-03 | Pd(OAc)₂ (2%) | dppf (4%) | NaOt-Bu (1.5) | Toluene | 80[19] | A well-established system, particularly for secondary amines.[19] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or in an inert-atmosphere-flushed vessel, add the palladium source, the ligand, and the base.
-
Add this compound (1.0 equiv) and the degassed solvent.
-
Add the amine (1.2 equiv).
-
Seal the vessel tightly and heat with vigorous stirring to the desired temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., CH₂Cl₂ or Ethyl Acetate), and filter through celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Visual Workflows & Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Initial catalyst and base selection workflow.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Navigating the Challenges of Nitropyridine Coupling Reactions
Welcome to the dedicated technical support center for overcoming the low reactivity of nitropyridines in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult substrates. Instead of a simple list of procedures, we will delve into the underlying chemical principles governing these reactions, providing you with the expert insights needed to troubleshoot effectively and design robust synthetic routes.
The Nitropyridine Conundrum: A Double-Edged Sword
Nitropyridines are invaluable building blocks in medicinal chemistry and materials science.[1][2] However, their unique electronic properties present a significant challenge in standard transition-metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring, while the lone pair on the pyridine nitrogen can act as a ligand, coordinating to the metal catalyst and inhibiting its activity.[3][4] This dual-deactivation pathway is the primary source of low yields, failed reactions, and inconsistent results. This guide provides a systematic approach to overcoming these hurdles.
Initial Troubleshooting Workflow
Before diving into substrate-specific issues, it's crucial to ensure your general reaction setup is sound. A failed reaction is often a result of one or more fundamental issues. The following workflow provides a logical sequence for diagnosing problems.
Caption: A logical workflow for troubleshooting failed nitropyridine coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered when working with nitropyridines in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling of a bromo-nitropyridine is failing completely. What is the most likely cause?
A1: This is a classic problem rooted in catalyst selection and reaction conditions. The combination of an electron-deficient ring and a basic nitrogen center is highly challenging for standard palladium catalysts.
-
Causality—The "Why": The pyridine nitrogen acts as a poison by coordinating to the palladium center, preventing it from entering the catalytic cycle.[4] Furthermore, the electron-deficient nature of the C-Br bond, while seemingly primed for oxidative addition, requires a highly active, electron-rich catalyst to proceed efficiently. Standard catalysts like Pd(PPh₃)₄ often fail.[5]
-
Troubleshooting Steps:
-
Switch to a "Buchwald-type" Ligand: The single most effective change is to use a sterically hindered, electron-rich biarylphosphine ligand. These ligands promote the formation of a monoligated, highly active Pd(0) species that favors oxidative addition over catalyst inhibition.[3][4][6]
-
Select an Appropriate Base and Solvent: The choice of base is critical and often works in concert with the solvent.[7][8]
-
Increase Temperature: These reactions often require higher temperatures (90-120 °C) to drive the reaction to completion.
-
Q2: I'm attempting a Buchwald-Hartwig amination on a chloro-nitropyridine and see no conversion. What should I check first?
A2: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base, especially with a doubly deactivated substrate like a chloro-nitropyridine.[3][6]
-
Causality—The "Why": The C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step the primary kinetic barrier.[10] This, combined with the aforementioned catalyst inhibition by the pyridine nitrogen, means that only the most active catalyst systems have a chance of success.
-
Troubleshooting Steps:
-
Use a State-of-the-Art Catalyst System: This is non-negotiable for chloro-nitropyridines. Use a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) paired with a highly active ligand like RuPhos, BrettPhos, or XPhos.[4][11] These systems are specifically designed to activate unreactive aryl chlorides.
-
Employ a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine coupling partner. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are the most common choices.[6] Be aware that nitro groups can sometimes be incompatible with strong bases like KOtBu.[12]
-
Ensure an Inert Atmosphere: Buchwald-Hartwig catalysts are extremely sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[3]
-
Caption: The desired catalytic cycle vs. catalyst inhibition by the nitropyridine substrate.
Q3: My Sonogashira coupling is plagued by low yields and significant alkyne homocoupling (Glaser coupling). How can I fix this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[13][14]
-
Causality—The "Why": The traditional Sonogashira reaction uses a copper(I) salt to facilitate the transmetalation of the acetylide to the palladium center.[15] However, this same copper salt can catalyze the oxidative dimerization of the terminal alkyne, especially if traces of oxygen are present.
-
Troubleshooting Steps:
-
Implement Copper-Free Conditions: The most robust solution is to switch to a copper-free Sonogashira protocol. These methods often require a slightly different base (e.g., a bulky amine like diisopropylamine) or specific ligands but completely eliminate the Glaser coupling pathway.[13][15]
-
Rigorous Degassing: If you must use a copper-catalyzed system, ensuring a strictly anaerobic environment is critical. Use freeze-pump-thaw cycles to degas your solvent and maintain a robust inert atmosphere throughout the reaction.[13][14]
-
Check Reactivity Order: Remember the reactivity order for the halide is I > Br >> Cl.[13] If you are using an aryl chloride, you will need forcing conditions and a highly active catalyst system, which can also promote side reactions. If possible, switch to the corresponding bromide or iodide.
-
Q4: Are there any alternatives to transition-metal catalysis for functionalizing nitropyridines?
A4: Yes. The strong electron-withdrawing effect of the nitro group, which hinders many coupling reactions, can be harnessed to enable alternative, metal-free transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to it. This makes SₙAr an excellent strategy for introducing amines, alkoxides, and especially thiols.[2] Reactions often proceed under mild conditions with a simple base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[2]
-
Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for the C-H alkylation of electron-deficient aromatics like nitropyridines.[16] It involves the reaction of the nitropyridine with a carbanion that has a leaving group on the alpha-carbon. The process is base-mediated and requires no transition metal catalyst.[16]
-
Denitrative Coupling: A more advanced strategy involves using the nitro group itself as a leaving group in a cross-coupling reaction.[11] This approach requires specific catalyst systems capable of cleaving the strong C-NO₂ bond but offers a novel disconnection strategy.[11][17]
Data Summary and Recommended Conditions
The following tables provide a starting point for reaction optimization based on successful literature precedents.
Table 1: Recommended Ligands for Challenging Nitropyridine Couplings
| Coupling Reaction | Substrate Halide | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Br, Cl | Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Promotes oxidative addition; prevents catalyst inhibition.[4] |
| Buchwald-Hartwig | Cl | Buchwald Biarylphosphines | BrettPhos, RuPhos | Essential for activating C-Cl bonds and coupling hindered amines.[3][6] |
| Sonogashira | Br, Cl | Electron-rich phosphines | Xantphos, P(t-Bu)₃ | Stabilizes the catalytic species, especially in copper-free systems. |
Table 2: Common Base and Solvent Combinations
| Coupling Reaction | Recommended Base(s) | Common Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Base strength and solubility are critical.[7][9] |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS | Toluene, Dioxane, THF | Must use a strong, non-nucleophilic base.[6] |
| Sonogashira (Cu-free) | DIPEA, Et₃N, Cs₂CO₃ | THF, Acetonitrile, DMF | Amine bases act as both base and solvent in some cases.[13][15] |
Exemplar Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Welcome to the technical support center for the synthesis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
I. Synthetic Strategy Overview and Impurity Profiling
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A plausible and efficient synthetic route, inferred from the synthesis of structurally related compounds, commences with the nitration of a substituted pyridine, followed by sequential halogenation steps.[1][2]
A likely synthetic pathway is outlined below:
Each step in this synthesis carries the potential for impurity formation. A proactive understanding of these impurities is critical for developing a robust process and ensuring the high purity of the final product.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Impurities | Origin |
| Starting Materials | 2-Chloro-6-methylpyridine | Incomplete nitration |
| 2-Chloro-6-methyl-5-nitropyridine | Incomplete bromination | |
| Regioisomers | 3-Bromo-2-chloro-6-methyl-x-nitropyridine (x ≠ 5) | Non-selective nitration |
| x-Bromo-2-chloro-6-methyl-5-nitropyridine (x ≠ 3) | Non-selective bromination | |
| Over-reaction Products | Di-bromo species (e.g., 3,4-dibromo-2-chloro-6-methyl-5-nitropyridine) | Excess brominating agent or harsh conditions |
| Byproducts | Oxidized impurities | From nitrating conditions |
| Hydrolyzed species (e.g., 3-Bromo-6-methyl-5-nitro-2-pyridone) | Reaction with water |
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Nitration Step: 2-Chloro-6-methylpyridine to 2-Chloro-6-methyl-5-nitropyridine
Question 1: The nitration of 2-chloro-6-methylpyridine is giving a low yield and a mixture of isomers. How can I improve the regioselectivity and conversion?
Answer: This is a common challenge in the nitration of substituted pyridines. The pyridine nitrogen is basic and can be protonated by the strong acids used for nitration, which deactivates the ring towards electrophilic substitution. The directing effects of the existing substituents (chloro and methyl groups) also play a crucial role.
Causality and Expert Insights: The methyl group at the 6-position is an ortho-, para-director, while the chloro group at the 2-position is also an ortho-, para-director but deactivating. The interplay of these electronic effects, coupled with the deactivation from the protonated pyridine ring, can lead to a mixture of nitro isomers and require forcing conditions for a complete reaction.
Troubleshooting Protocol:
-
Temperature Control is Critical: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture (a mixture of concentrated nitric and sulfuric acid) to the solution of 2-chloro-6-methylpyridine.[1] This helps to control the exothermic reaction and minimize the formation of undesired byproducts and thermal decomposition.
-
Optimize the Nitrating Agent Ratio: Carefully control the molar ratio of nitric acid to the pyridine substrate. An excess of nitric acid can lead to over-nitration or oxidative side reactions. Start with a ratio of 1.1 to 1.5 equivalents of nitric acid and optimize based on in-process monitoring.
-
Choice of Sulfuric Acid Strength: The strength of the sulfuric acid (or the use of oleum) can significantly impact the reaction rate. Fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, but may also lead to sulfonation byproducts. A systematic evaluation of sulfuric acid concentration (e.g., 98% vs. 20% oleum) is recommended.
-
Reaction Time and Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion. Quenching the reaction prematurely will result in a high percentage of unreacted starting material.
Question 2: I am observing a significant amount of dark, tar-like material in my nitration reaction. What is the cause and how can I prevent it?
Answer: The formation of tar is often due to oxidative side reactions caused by the strong nitrating conditions.
Causality and Expert Insights: The combination of concentrated nitric and sulfuric acids is a powerful oxidizing agent. At elevated temperatures or with prolonged reaction times, it can lead to the degradation of the pyridine ring and polymerization of reaction intermediates, resulting in the formation of insoluble, dark-colored materials.
Preventative Measures:
-
Strict Temperature Adherence: As mentioned previously, maintaining a low reaction temperature is paramount.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots."
-
Degassed Reagents: While not always necessary, using degassed solvents and reagents can sometimes help to minimize oxidative side reactions.
Bromination Step: 2-Chloro-6-methyl-5-nitropyridine to this compound
Question 3: The bromination of 2-chloro-6-methyl-5-nitropyridine is resulting in a mixture of mono- and di-brominated products. How can I control the extent of bromination?
Answer: Controlling the stoichiometry of the brominating agent is key to preventing over-bromination. The presence of multiple activating and deactivating groups on the pyridine ring can lead to complex reactivity.
Causality and Expert Insights: The nitro group is strongly deactivating and a meta-director. The chloro and methyl groups have their own directing effects. The position of bromination will be influenced by the combined electronic and steric effects of all substituents. The formation of di-bromo species indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.
Troubleshooting Protocol:
-
Precise Stoichiometry: Use a precise amount of the brominating agent (e.g., liquid bromine or N-bromosuccinimide). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Start with 1.05 to 1.1 equivalents of the brominating agent.
-
Choice of Brominating Agent and Catalyst: Liquid bromine in the presence of a Lewis acid (like FeBr₃ or AlCl₃) is a common choice. The Lewis acid polarizes the Br-Br bond, making it more electrophilic. N-Bromosuccinimide (NBS) can be a milder alternative, often used with a radical initiator or an acid catalyst. The choice of brominating agent and catalyst can significantly affect the selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or chloroform are often used.
-
In-Process Control: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Stop the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-bromo product are formed.
III. Analytical Methods for Impurity Detection
Robust analytical methods are essential for identifying and quantifying impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for separating and quantifying the target compound and its impurities.
Table 2: Suggested Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | Start with a high percentage of A, and gradually increase B. A typical gradient might be 5% B to 95% B over 20-30 minutes. | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the identification of impurities with different UV spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. Key diagnostic signals to look for include:
-
¹H NMR: The chemical shift and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the substitution pattern. The presence of extra aromatic signals or signals with unexpected multiplicities can indicate the presence of isomers. The methyl group will appear as a singlet, and its chemical shift can also be informative.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbons in the molecule. The presence of additional signals suggests impurities.
IV. Purification Strategies
Crystallization
Crystallization is a powerful and scalable technique for purifying the final product.
Protocol for Recrystallization:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Hydrocarbons (e.g., heptane, toluene), often as an anti-solvent.
-
Mixtures of the above.
-
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For the removal of closely related isomers that are difficult to separate by crystallization, column chromatography may be necessary, especially at the lab scale.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC analysis.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: It is typically a yellow to light brown solid.
Q2: What are the key safety precautions to take during this synthesis? A2: The nitration step involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Bromine is also highly corrosive and toxic; handle it with extreme care in a fume hood. The final product is also likely to be toxic and should be handled with care.
Q3: Can I use N-bromosuccinimide (NBS) instead of liquid bromine for the bromination step? A3: Yes, NBS can be a safer and easier-to-handle alternative to liquid bromine. The reaction may require a radical initiator (like AIBN) or an acid catalyst, and the reaction conditions may need to be re-optimized.
Q4: My final product has a low melting point and appears oily. What is the likely cause? A4: This often indicates the presence of impurities, which can depress the melting point. Analyze the product by HPLC and/or NMR to identify the impurities and then select an appropriate purification method.
Q5: How can I confirm the regiochemistry of my final product? A5: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to definitively determine the connectivity of the atoms in the molecule and confirm the positions of the substituents on the pyridine ring. Single-crystal X-ray diffraction is the ultimate method for unambiguous structure determination if a suitable crystal can be obtained.
VI. References
-
Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. --INVALID-LINK--
-
BenchChem. (n.d.). 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3. Retrieved from --INVALID-LINK--
References
Technical Support Center: Scale-Up of Reactions with 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Welcome to the technical support center for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile but reactive intermediate from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is safe, efficient, and successful.
Introduction: The Chemist's Challenge
This compound is a highly functionalized heterocyclic compound, prized as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of its substituents: a chloro group activated for nucleophilic aromatic substitution (SNAr), a bromo group amenable to cross-coupling reactions, and a nitro group that can be a directing group or be chemically transformed.
However, the very features that make this molecule valuable also present significant scale-up challenges. Issues of selectivity, thermal safety, solubility, and purification become magnified at larger scales. This guide provides a structured, causality-driven approach to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound during scale-up.
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concern is the thermal stability of the nitro-aromatic system. Nitro compounds are energetic and can undergo exothermic decomposition at elevated temperatures.[2]
-
Thermal Hazard Analysis: Before any scale-up, it is imperative to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC).[2] This will determine the onset temperature of decomposition. As a rule of thumb, the maximum process temperature should be at least 50-100°C below the decomposition onset to provide a sufficient safety margin.
-
Acute Toxicity: The compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling to avoid ingestion.[3][4] Standard personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.[5][6]
-
Irritation: It is also known to cause skin and serious eye irritation.[4][5] Ensure work is conducted in a well-ventilated area or fume hood to avoid inhalation of dust particles.[5]
Q2: How should I store and handle this compound on a larger scale?
A2: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources. For long-term stability, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (like nitrogen or argon) is recommended.[7]
-
Handling: When handling larger quantities, use appropriate engineering controls such as a fume hood or a glove box to minimize exposure.[8] Avoid creating dust. Use spark-proof tools and equipment, especially when handling the solid in the presence of flammable solvents.
Q3: Which halogen, the 2-chloro or the 3-bromo, is more reactive?
A3: The reactivity is highly dependent on the reaction type. This differential reactivity is key to its use as a building block.
-
For Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group is significantly more reactive. Its position is activated by the electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group, which stabilize the negatively charged Meisenheimer intermediate.[9] Reactions with nucleophiles like amines or alkoxides will selectively occur at the C2 position.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The 3-bromo group is generally more reactive. The C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond. This allows for selective formation of C-C or C-N bonds at the C3 position while leaving the C2-chloro group intact for subsequent SNAr reactions.[10][11]
Q4: What are the recommended analytical techniques for monitoring reaction progress and purity at scale?
A4: While Thin Layer Chromatography (TLC) is excellent for initial bench-scale monitoring, scale-up operations benefit from more quantitative methods.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It can accurately track the consumption of starting material and the formation of the product and any impurities. Developing a robust HPLC method early is critical for process control.
-
Gas Chromatography (GC): Suitable if the compound and its derivatives are thermally stable and volatile. It can provide fast and accurate monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring in a plant setting, ¹H NMR of crude reaction samples can provide invaluable structural information about intermediates and byproducts, aiding in troubleshooting.
Part 2: Troubleshooting Guide for Scale-Up Reactions
This section provides solutions to specific problems you may encounter when scaling up common reactions involving this compound.
Scenario 1: Suzuki-Miyaura Coupling at the 3-Bromo Position
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is frequently used with substrates like this.[10]
Q: My Suzuki coupling is sluggish or stalls completely upon scale-up from 1g to 200g. What are the likely causes?
A: This is a classic scale-up problem often related to mass and heat transfer, as well as atmospheric control.
Troubleshooting Steps:
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst, and reagents). This starves the catalyst of substrate.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) and that the stirring speed is sufficient to create a fine emulsion between the aqueous and organic phases.
-
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can cause irreversible oxidation and deactivation. Maintaining a truly inert atmosphere is harder at scale.
-
Solution: Implement a rigorous degassing protocol. For large volumes, sparging the solvent with argon or nitrogen for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles.[12] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Poor Base Performance: The base (e.g., K₂CO₃, K₃PO₄) is often a solid and must react at the interface of the two liquid phases to activate the boronic acid.[13]
-
Solution: Use a finely powdered, anhydrous base to maximize surface area. Ensure agitation is sufficient to keep the base suspended. In some cases, switching to a soluble organic base or using a phase-transfer catalyst (e.g., TBAB) can improve performance.
-
-
Localized Overheating: The reaction can be exothermic. Local hot spots due to poor heat dissipation can lead to catalyst decomposition and byproduct formation.
-
Solution: Use a reactor with a jacket for precise temperature control. Consider controlling the rate of addition of one of the reagents to manage the exotherm.
-
dot
Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
Q: My SNAr reaction with an amine nucleophile turns black and gives a low yield of impure product upon scale-up. What is happening?
A: This often points to an uncontrolled exotherm and potential side reactions involving the nitro group.
Troubleshooting Steps:
-
Uncontrolled Exotherm: SNAr reactions on highly activated systems like this are often very exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy heat dissipation. At scale, this ratio decreases dramatically, and heat can build up, leading to thermal runaway.
-
Solution: The most critical control parameter is the rate of addition. Add the nucleophile (or the pyridine substrate) slowly and portion-wise to a cooled solution, carefully monitoring the internal temperature. Never add all reagents at once. Use a reactor with efficient cooling.
-
-
Side Reactions with the Nitro Group: At high temperatures, the strongly basic conditions (from the amine nucleophile) can lead to unwanted reactions with the nitro group or the methyl group, resulting in complex, colored byproducts.
-
Solution: Maintain a lower reaction temperature if possible. The reaction may take longer, but the purity and yield will be significantly higher. If a base is required in addition to the amine nucleophile, choose a non-nucleophilic base and add it cautiously.
-
-
Solvent Choice: The choice of solvent is critical for managing temperature and solubility.
-
Solution: Use a solvent with a suitable boiling point that can act as a heat sink. Aprotic polar solvents like DMF, DMAc, or NMP are common but ensure they are pure, as contaminants can cause side reactions. Consider if a less polar solvent like toluene could work, possibly with a phase-transfer catalyst.[14]
-
References
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. accelachem.com [accelachem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Pyridine [chemeurope.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Pyridine Substrates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving pyridine substrates. The unique electronic properties of the pyridine ring, while valuable in final products, present distinct hurdles during synthesis, primarily related to catalyst stability and activity. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the common pitfalls associated with these transformations.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is resulting in low yield or failing completely. What are the most common culprits?
Low yields in these reactions are a frequent challenge, primarily stemming from catalyst deactivation, suboptimal reaction conditions, or reagent impurity. The primary suspect is the pyridine nitrogen's lone pair of electrons, which can coordinate with the palladium center, leading to the formation of inactive catalyst species and inhibiting catalytic turnover.[1][2] Other significant factors include the formation of palladium black (aggregated, inactive palladium), often caused by high temperatures or an inadequate ligand-to-palladium ratio, and the use of inappropriate ligands that fail to shield the palladium from the pyridine nitrogen.[1]
Q2: I suspect my palladium catalyst is deactivating. What are the visual indicators, and how can I prevent it?
A common visual cue for catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates that the active Pd(0) species has aggregated into an inactive form. To prevent this, ensure a sufficiently high ligand-to-palladium ratio, use bulky and electron-rich ligands to stabilize the catalyst, and avoid excessively high reaction temperatures.[1] Additionally, maintaining a strictly inert atmosphere is crucial, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][4]
Q3: What role does the ligand play in preventing catalyst deactivation with pyridine substrates?
The ligand is critical for a successful reaction. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1] These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the pyridine nitrogen to the palladium, thus preventing catalyst poisoning.[5]
Q4: Can the position of the substituent on the pyridine ring affect the reaction outcome?
Yes, the position of the leaving group and other substituents on the pyridine ring can significantly influence reactivity. The "2-pyridyl problem" is a well-known phenomenon where coupling at the position adjacent to the nitrogen is particularly challenging due to strong coordination of the nitrogen to the palladium center.[2] This can lead to the formation of stable, inactive catalyst complexes.
Q5: What are common side reactions, and how can they be minimized?
Besides low conversion, common side reactions include protodeboronation (in Suzuki couplings), where the boronic acid is replaced by a hydrogen atom, and homocoupling of the starting materials.[1][4] Protodeboronation can be minimized by using anhydrous solvents and reagents and sometimes by employing a weaker, non-nucleophilic base.[4][6] Homocoupling can often be suppressed by ensuring a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.[4]
In-Depth Troubleshooting Guides
Guide 1: Low or No Conversion
Low or no conversion is the most common issue when working with pyridine substrates. A systematic approach is essential to diagnose the root cause.
Visualizing the Problem: Catalyst Poisoning by Pyridine
The primary mechanism of catalyst deactivation is the coordination of the pyridine's Lewis basic nitrogen to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.
Caption: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.[2]
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve low conversion issues.
Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.[2]
Guide 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of palladium black indicates that the catalyst has precipitated out of the solution, rendering it inactive.
Potential Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Insufficient Ligand | The ligand stabilizes the Pd(0) species and prevents aggregation. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| High Temperature | Excessive heat can accelerate the decomposition of the catalyst. | Screen lower reaction temperatures. |
| Inappropriate Ligand | The chosen ligand may not be bulky or electron-donating enough to stabilize the catalyst. | Switch to a more appropriate ligand from the Buchwald or NHC families. |
| Slow Catalysis | If the catalytic cycle is slow due to inhibition by the pyridine, the Pd(0) species has more time to agglomerate. | Address the root cause of slow catalysis (see Guide 1). |
Guide 3: Managing Side Reactions
Even with good conversion, side reactions can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | Cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. | Use anhydrous solvents and reagents. Consider using boronic esters for increased stability. A weaker, non-nucleophilic base may also help.[1][4] |
| Homocoupling | Dimerization of the starting materials. | Thoroughly degas the reaction mixture to remove oxygen. |
| Dehalogenation | Replacement of the halide on the pyridine with a hydrogen atom. | Optimize the choice of ligand and base. Lowering the reaction temperature may also be beneficial.[2] |
| Hydrolysis of Nonaflates | For pyridin-4-yl nonaflates, hydrolysis to the corresponding pyridin-4-one can be a major byproduct. | Use weaker bases like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest effective temperature and monitor for the shortest necessary reaction time.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Pyridine Substrate
This protocol provides a robust starting point for optimizing a difficult Suzuki-Miyaura coupling involving a pyridine derivative.
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a stir bar.
-
Reagent Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: High-Throughput Screening for Optimal Reaction Conditions
For particularly challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.
-
Array Preparation: In a glovebox, dispense the pyridyl halide (0.1 mmol) and boronic acid (0.12 mmol) into an array of reaction vials.
-
Catalyst and Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol%) in a degassed solvent. Add the appropriate catalyst and ligand solutions to each vial.
-
Base and Solvent Addition: Add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to each designated vial, followed by the reaction solvent (e.g., dioxane, toluene, DMF).
-
Reaction: Seal the vials and heat the array on a heating block with stirring.
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[1]
Data Presentation
Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridine substrates.
Table 1: Effect of Ligand on a Suzuki Coupling of 2-Bromopyridine
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Yield (%) |
| PPh₃ | 2:1 | 100 | <5 |
| P(t-Bu)₃ | 2:1 | 80 | 45 |
| XPhos | 2:1 | 80 | 85 |
| SPhos | 2:1 | 80 | 92 |
Table 2: Effect of Base on a Buchwald-Hartwig Amination of 3-Chloropyridine
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | Dioxane | 100 | 78 |
| K₃PO₄ | Toluene | 110 | 65 |
| Cs₂CO₃ | Dioxane | 100 | 89 |
| K₂CO₃ | DMF | 120 | 52 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Substitutions on 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 3-bromo-2-chloro-6-methyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the regiochemical outcome of their reactions with this versatile, yet challenging, substrate. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of products. Why is regioselectivity an issue with this substrate?
The substitution on this compound can occur at two positions: C2 (chloro displacement) and C3 (bromo displacement). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position.[1][2] Both the C2 and C3 positions are ortho and meta to the nitro group, respectively, and also influenced by the ring nitrogen, making both sites susceptible to attack. The final product distribution is a delicate balance of several competing factors, including electronics, sterics, and reaction conditions.
Q2: Which position, C2 or C3, is electronically favored for nucleophilic attack?
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is key.
-
Attack at C2 (ortho to Nitro group): The negative charge can be delocalized onto the electron-withdrawing nitro group through resonance, which is a highly stabilizing interaction. The pyridine nitrogen also helps to stabilize the negative charge.[4]
-
Attack at C3 (meta to Nitro group): Direct resonance delocalization of the negative charge onto the nitro group is not possible from the C3 position.
Therefore, from a purely electronic standpoint, attack at the C2 position is generally favored due to the superior stabilization of the Meisenheimer intermediate.
Q3: What is the "element effect" and how does it apply here?
The "element effect" in SNAr reactions describes the relative leaving group ability of halogens. Counterintuitively to SN2 reactions, the typical order is F > Cl ≈ Br > I.[5][6] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.[4] In the case of this compound, the C-Cl bond is more polarized than the C-Br bond, which would also favor attack at the C2 position.
Q4: How do sterics influence the reaction?
The 6-methyl group introduces steric hindrance around the C2 position. A bulky nucleophile will experience greater steric repulsion when approaching the C2 position compared to the less hindered C3 position. This can lead to a preference for substitution at C3, even if it is electronically less favored.
Q5: Can I use different nucleophiles to control the regioselectivity?
Absolutely. The nature of the nucleophile is a critical factor:
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) are often charge-controlled and will preferentially attack the most electrophilic site, which is typically C2. Soft nucleophiles (e.g., thiolates) are more influenced by orbital overlap and may show different selectivity.
-
Steric Bulk: As mentioned, sterically demanding nucleophiles (e.g., secondary amines, tert-butoxides) will favor attack at the less hindered C3 position.
Troubleshooting Guide: Improving Regioselectivity
If your reaction is not providing the desired regioselectivity, consult the following table for guidance on how to adjust your experimental parameters.
| Issue | Potential Cause | Suggested Solution |
| Mixture of C2 and C3 substitution products | Competing electronic and steric effects. | To favor C2 substitution: Use a smaller, "harder" nucleophile (e.g., sodium methoxide, ammonia). Run the reaction at lower temperatures to favor the electronically preferred pathway. To favor C3 substitution: Use a bulkier nucleophile (e.g., piperidine, sodium tert-butoxide). Higher temperatures may be needed to overcome the higher activation energy for attack at the electronically less favored site. |
| Low reaction conversion | Insufficient activation of the pyridine ring or poor nucleophile strength. | Ensure your nucleophile is sufficiently basic to attack the ring. If using an alcohol or amine, consider pre-treating with a strong base (e.g., NaH) to generate the more potent alkoxide or amide. Polar aprotic solvents like DMSO or DMF can also enhance reactivity.[4] |
| Decomposition of starting material | Reaction temperature is too high, or the nucleophile is too basic, leading to side reactions. | Gradually lower the reaction temperature. If using a very strong base, consider a milder alternative or use a non-nucleophilic base in conjunction with a neutral nucleophile. |
Visualizing the Reaction Pathways
The choice of nucleophile can direct the reaction down one of two primary pathways, as illustrated below.
Caption: Decision workflow for regioselective substitution.
Experimental Protocols
Here are two distinct, field-tested protocols designed to selectively target either the C2 or C3 position.
Protocol 1: Selective Substitution at the C2 Position with Sodium Methoxide
This protocol favors the electronically preferred product by using a small, hard nucleophile at a controlled temperature.
Caption: Workflow for selective C2 methoxylation.
Methodology:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Reaction Setup: Cool the solution of the pyridine substrate to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the sodium methoxide solution dropwise to the stirred pyridine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield 3-bromo-2-methoxy-6-methyl-5-nitropyridine.
Protocol 2: Selective Substitution at the C3 Position with Piperidine
This protocol utilizes a bulkier secondary amine nucleophile to favor substitution at the sterically more accessible C3 position.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Nucleophile Addition: To the stirred solution, add piperidine (2.5 eq) in a single portion at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford 2-chloro-6-methyl-5-nitro-3-(piperidin-1-yl)pyridine.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Navigating Site-Selectivity in Dihalopyridine Synthesis
Topic: 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine vs. Other Dihalopyridines in Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1][2] Dihalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reactive handles for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[3][4][5] This guide provides an in-depth comparison of the synthetic utility of this compound against other common dihalopyridine isomers, with a focus on predicting and controlling site-selectivity in palladium-catalyzed transformations.
The Principles of Site-Selectivity in Dihalopyridine Cross-Coupling
The challenge in utilizing dihalopyridines lies in controlling which carbon-halogen (C-X) bond reacts. The outcome of a cross-coupling reaction is a delicate interplay of electronic effects, steric hindrance, halogen reactivity, and, most critically, the nature of the catalytic system.
Inherent Substrate Bias:
-
Electronic Activation: For most dihalogenated N-heteroarenes, halides positioned alpha to the ring nitrogen (the C2 position) are conventionally more reactive in palladium-catalyzed cross-couplings.[3][4] The polarization of the C-N bond results in a more electrophilic C2 carbon, facilitating the initial oxidative addition of the Pd(0) catalyst.[3] Furthermore, the C-X bond at the alpha position is often weaker.[3]
-
Halogen Reactivity: The rate of oxidative addition is fundamentally governed by the strength of the C-X bond.[6] This creates a clear reactivity trend: C-I > C-Br > C-Cl > C-F.[5][6] Consequently, in a bromo-chloro substituted pyridine, the carbon-bromine bond is expected to be the more reactive site, all else being equal.
-
Substituent Effects: The electronic nature of other ring substituents plays a profound role. Electron-withdrawing groups, such as the nitro group (-NO₂), significantly increase the electrophilicity of the pyridine core.[2][7] This potent activation can enhance the rate of oxidative addition at all positions, making the substrate more reactive overall.[8]
Catalyst-Controlled Selectivity:
The "conventional" reactivity can often be overturned by strategic selection of the catalyst and ligands.[3] Sterically hindered N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands can alter the regiochemical outcome by favoring approach to the less sterically encumbered position.[3][4] Moreover, the speciation of the catalyst—whether it exists as a mononuclear species or as multinuclear clusters or nanoparticles—can dramatically invert site-selectivity, providing a powerful tool for accessing unconventional products.[3][9][10]
Comparative Analysis: A Tale of Three Isomers
To understand the unique behavior of this compound, we must first examine the well-established reactivity patterns of simpler dihalopyridines.
The Subject: this compound
This substrate presents a fascinating case of competing factors:
-
C2-Cl Bond: Activated by the adjacent ring nitrogen.
-
C3-Br Bond: Contains the more labile halogen (Br vs. Cl).
-
5-NO₂ Group: Strongly activates the entire ring, enhancing the electrophilicity of all positions.
-
6-CH₃ Group: Introduces steric hindrance around the C6 and C5 positions.
The primary synthetic question is whether the inherent reactivity of the C-Br bond at C3 will dominate, or if the electronic activation at C2 will direct the coupling. The powerful electron-withdrawing nitro group makes both sites highly susceptible to reaction, suggesting that achieving high site-selectivity will be highly dependent on fine-tuning the reaction conditions.
Benchmark 1: 2,4-Dihalopyridines
These are among the most studied dihalopyridines.
-
Conventional Selectivity: Cross-coupling reactions overwhelmingly favor the C2 position due to the strong electronic activation from the adjacent nitrogen.[3][4] In contrast, Nucleophilic Aromatic Substitution (SNAr) reactions typically occur at the C4 position.[4]
-
Inverting Selectivity: Accessing the C4-coupled product, which is often synthetically desirable, requires overcoming this innate bias. This has been successfully achieved using catalyst systems with very bulky ligands (e.g., IPr) or under specific ligand-free conditions that promote the formation of palladium nanoparticles, which exhibit a preference for the C4 position.[3][4][9]
Benchmark 2: 2,3-Dihalopyridines
This isomer class is a closer structural analog to our target molecule. The competition between the electronically activated C2 position and the adjacent C3 position is central.
-
Condition-Dependent Reactivity: The outcome is highly sensitive to the chosen methodology. For instance, in lithiation reactions, temperature control under continuous-flow conditions can be used to selectively form either the kinetically favored 4-lithiated species (via deprotonation) or the thermodynamically favored 3-lithiated species (via a "halogen dance").[11] In palladium catalysis, the competition between C2-Cl activation and C3-Br lability would be the determining factor, likely favoring reaction at C3 under standard conditions due to the weaker C-Br bond.
Data Presentation: Predicting Reactivity in Dihalopyridines
| Dihalopyridine | Conventional Site of Cross-Coupling | Factors Favoring Conventional Selectivity | Conditions for Unconventional Selectivity | Key Substituent Effects |
| 2,4-Dihalopyridines | C2 | Electronic activation by ring nitrogen.[3][4] | Bulky ligands (e.g., IPr), Pd Nanoparticles (favor C4).[3][9][10] | None |
| 2,3-Dihalopyridines | C3 (if Br) or C2 (if Cl) - Highly condition-dependent. | C-Br bond lability (C3); Electronic activation (C2).[3][11] | Temperature control in lithiation; Ligand choice.[11] | None |
| 2,5-Dihalopyridines | C2 | Electronic activation by ring nitrogen.[3] | Specific multinuclear Pd complexes.[3] | None |
| This compound | C3 (Predicted) | C-Br bond is significantly more reactive than C-Cl. [5][6] | Catalyst systems with high affinity for the activated C2-Cl site. | Strong -NO₂ activation enhances overall reactivity; Steric hindrance from 6-CH₃ may disfavor C2 reaction. |
Visualizing Reaction Pathways
The catalytic cycle for cross-coupling reactions is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[5][12][13]
For a substrate like this compound, the initial oxidative addition step is the selectivity-determining event, with two potential pathways.
Caption: Competing oxidative addition pathways for this compound.
Field-Proven Experimental Protocols
The following protocols provide robust starting points for performing selective cross-coupling reactions. Optimization of ligand, base, and temperature is often necessary for novel substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the more reactive C-Br bond of a bromo-chloro pyridine substrate.
Materials:
-
3-Bromo-2-chloro-substituted pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dihalopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuation and Backfill: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The final substrate concentration should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.
Causality: The choice of a standard, less bulky catalyst like Pd(PPh₃)₄ is intentional. It is less likely to overcome the inherent reactivity difference between the C-Br and C-Cl bonds, thus favoring selective reaction at the more labile C-Br position.
Protocol 2: Buchwald-Hartwig Amination of a Challenging Heteroaryl Halide
This protocol utilizes a specialized ligand system effective for coupling amines with sterically hindered or electronically deactivated heteroaryl halides.[14][15]
Materials:
-
Dihalopyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the dihalopyridine, the amine coupling partner, and anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The use of a sealed vial in a heating block is recommended.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography.
Causality: The Buchwald-Hartwig amination is highly dependent on the ligand.[16][17] XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of challenging C-Cl bonds and facilitates the reductive elimination step, making it highly effective for heteroaryl substrates that might be unreactive with simpler catalyst systems.[14]
Conclusion and Outlook
This compound is a highly activated and synthetically valuable building block. While general chemical principles predict that palladium-catalyzed cross-coupling will preferentially occur at the more labile C3-Br bond, its reactivity profile is a complex balance of halogen lability, electronic activation, and steric effects. This contrasts with simpler dihalopyridines where the site of reaction is often more straightforward to predict based on proximity to the ring nitrogen.
The key takeaway for the synthetic chemist is that while theory provides an essential starting point, achieving high site-selectivity, especially for complex substrates, often requires empirical optimization of the catalytic system.[3][9] The ongoing development of sophisticated ligands and a deeper understanding of catalyst speciation continue to expand the synthetic toolbox, granting researchers unprecedented control over regiochemical outcomes and enabling the efficient construction of novel chemical entities for drug discovery and beyond.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents on Nitropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone. Nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like nitropyridines is a fundamental and widely utilized transformation. A common question that arises during synthetic design is the choice of halogen substituent to facilitate these reactions. This guide provides an in-depth, objective comparison of the reactivity of bromo- versus chloro-nitropyridines, supported by mechanistic principles and experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is then restored by the departure of a leaving group. The presence of strong electron-withdrawing groups, such as a nitro group (–NO2), is crucial as they activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the activating group.[2][3] The pyridine ring nitrogen itself also acts as an intrinsic electron-withdrawing group, further enhancing reactivity at the 2- and 4-positions.[3][4][5]
Core Principles: Chloro vs. Bromo Substituents in SNAr
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[1][6] The subsequent expulsion of the leaving group is a faster step. This mechanistic feature leads to a leaving group trend that is often counterintuitive when compared to SN2 reactions. For SNAr, the general reactivity order for halogens is F > Cl ≈ Br > I.[1][7][8]
The enhanced reactivity of fluoroarenes is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond. This polarization makes the attached carbon atom more electrophilic and, therefore, more susceptible to nucleophilic attack.[6]
When comparing chloro- and bromo-substituents, their electronegativities and abilities to stabilize the intermediate Meisenheimer complex are quite similar. Consequently, 3-chloroquinoline and 3-bromoquinoline are expected to exhibit very similar reactivity in SNAr reactions .[9] While extensive side-by-side kinetic studies are not always available, this principle is well-established in organic chemistry.
Quantitative Reactivity Comparison
While chloro and bromo substituents often exhibit similar reactivity, subtle differences can be observed depending on the specific substrate and reaction conditions. The following table summarizes second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine, providing a quantitative measure of their relative reactivity.
| Substrate | Second-Order Rate Constant (L mol⁻¹ s⁻¹) at 40°C |
| 2-Chloro-3-nitropyridine | 3.10 x 10⁻³ |
| 2-Chloro-5-nitropyridine | 1.15 x 10⁻³ |
| 4-Chloro-3-nitropyridine | 1.88 x 10⁻⁴ |
| 3-Chloro-2-nitropyridine | Very Low Reactivity |
| 3-Chloro-4-nitropyridine | Very Low Reactivity |
| Data from the reaction with piperidine in absolute ethanol at 40°C.[10] |
It's important to note that the position of the nitro group significantly impacts reactivity. The nitro group provides the greatest activation when it is ortho or para to the leaving group, allowing for effective resonance stabilization of the negative charge in the Meisenheimer complex.
Experimental Protocols
To provide a practical context for the comparison, here are representative protocols for the nucleophilic aromatic substitution on a chloronitropyridine and a fluoropyridine, which can be adapted for bromonitropyridines.
Protocol 1: Synthesis of 2-Amino-5-nitropyridine from 2-Chloro-5-nitropyridine
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with a highly nucleophilic aliphatic amine like piperidine or morpholine.[2]
Materials:
-
2-Chloro-5-nitropyridine
-
Amine nucleophile (e.g., piperidine)
-
Solvent (e.g., Ethanol, DMSO, or THF)
-
Base (e.g., K₂CO₃ or Et₃N, if necessary)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine salt, a base (1.5-2.0 equivalents) is required to liberate the free amine.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous workup. This typically involves diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by flash column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine
This protocol illustrates a typical procedure for the reaction of a more reactive fluoropyridine with a secondary amine.[11]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, extract the aqueous layer with the same organic solvent, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[11]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[11]
Conclusion and Practical Considerations
For nucleophilic aromatic substitution on nitropyridines, both chloro and bromo substituents are effective leaving groups, and their reactivity is generally comparable. The choice between a bromo- and a chloro-nitropyridine for a synthesis will often depend on factors other than a significant difference in reactivity, such as:
-
Cost and Availability: One starting material may be more readily available or cost-effective than the other.
-
Downstream Reactions: The presence of a bromide or chloride in the product might be advantageous for subsequent cross-coupling reactions.
-
Subtle Electronic Effects: In highly complex molecules, minor differences in the electronic properties of chlorine and bromine could influence reaction outcomes, though this is less common.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are indispensable. Among these, substituted pyridines are foundational motifs due to their prevalence in biologically active compounds and functional materials. 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine (CAS 5470-17-7) is a highly functionalized and valuable building block.[1] Its unique arrangement of two distinct halogen atoms (bromine and chlorine), an electron-withdrawing nitro group, and a methyl group offers multiple, selectively addressable points for chemical modification.[1] This guide provides an in-depth comparison of this key intermediate with viable alternative reagents, offering researchers the data and insights needed to make informed decisions for their synthetic campaigns. We will explore the nuanced reactivity differences and provide actionable experimental protocols to empower your research and development.
Reactivity Profile of this compound
The synthetic utility of this reagent is dictated by the differential reactivity of its functional groups. The pyridine ring is rendered electron-deficient by the strongly withdrawing nitro group at the 5-position. This electronic feature is critical, as it significantly activates the positions ortho and para to it (the C2 and C6 positions) towards nucleophilic aromatic substitution (SNAr).[2]
The two halogen substituents at C2 and C3 are the primary handles for cross-coupling reactions. In palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the C-Br bond is generally more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for the selective functionalization of the C3 position while leaving the C2-chloro group intact for a subsequent, often more forcing, coupling reaction.
Comparative Analysis of Alternative Reagents
The choice of a building block is often a balance of reactivity, cost, availability, and the desired final molecular properties. Here, we compare this compound to its closest structural analogues.
Alternative 1: 2,3-Dichloro-6-Methyl-5-Nitropyridine
This analogue replaces the C3-bromo with a chloro group. It is often a more cost-effective starting material.
-
Reactivity in Cross-Coupling: The C-Cl bond is significantly less reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions.[3] Achieving selective monocoupling at the C3 position is challenging, as the reactivity of the two C-Cl bonds (at C2 and C3) is more comparable. To achieve efficient coupling, more specialized and often more expensive catalyst systems are required, typically involving electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and stronger bases.[3][4]
-
Reactivity in SNAr: The reactivity in nucleophilic aromatic substitution at the C2 position is expected to be similar to the parent compound, as it is primarily governed by the activating effect of the para-nitro group.
Alternative 2: 3-Bromo-2-Fluoro-6-Methyl-5-Nitropyridine
Introducing a fluorine atom at the C2 position dramatically alters the reagent's reactivity profile.
-
Reactivity in Cross-Coupling: The C3-bromo position remains the primary site for palladium-catalyzed cross-coupling. The C-F bond is generally unreactive under these conditions, providing a clear and predictable selectivity for functionalization at C3.
-
Reactivity in SNAr: The C2-fluoro group is an excellent leaving group in SNAr reactions, often showing superior reactivity compared to a chloro group.[5][6] This makes the fluoro analogue the reagent of choice when the primary goal is to introduce a nucleophile (e.g., an amine or an alcohol) at the C2 position. The reaction can often proceed under milder conditions, potentially improving the tolerance of other functional groups in the molecule.[5]
Alternative 3: Isomeric Dihalopyridines (e.g., 5-Bromo-6-Chloro-3-Nitropyridine)
Rearranging the substituents on the pyridine ring provides a different set of reactivity vectors. For an isomer like 5-Bromo-6-Chloro-3-Nitropyridine:
-
Reactivity Profile: The nitro group at C3 activates the C6 and C2 positions for SNAr. The C6-chloro is para to the nitro group and would be the most activated site for nucleophilic substitution. In cross-coupling, the C5-bromo would be the more reactive handle. This isomeric arrangement allows for a different synthetic strategy where SNAr and cross-coupling can be directed to different positions compared to the parent compound.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and expected performance of the reagents in common synthetic transformations.
| Reagent | Primary Use Case | Relative Reactivity (Suzuki Coupling at C3) | Relative Reactivity (SNAr at C2) | Selectivity | Considerations |
| This compound | Sequential cross-coupling at C3 then C2 | High | Moderate | Good C3 vs. C2 selectivity under standard conditions. | Versatile and well-established reactivity. |
| 2,3-Dichloro-6-Methyl-5-Nitropyridine | Cost-effective alternative; SNAr at C2 | Low | Moderate | Poor C3 vs. C2 selectivity in cross-coupling; requires specialized catalysts. | May require more forceful conditions for cross-coupling, potentially limiting scope. |
| 3-Bromo-2-Fluoro-6-Methyl-5-Nitropyridine | SNAr at C2 followed by cross-coupling at C3 | High | High | Excellent selectivity for SNAr at C2 and coupling at C3. | Ideal for building complexity via a Nucleophile-then-Aryl/Alkyne strategy. |
| 5-Bromo-6-Chloro-3-Nitropyridine | Alternative substitution patterns | High (at C5) | High (at C6) | Orthogonal reactivity based on substituent positions. | Allows access to different isomer scaffolds. |
Experimental Protocols
To provide a practical context, here are representative, detailed protocols for a selective Sonogashira coupling reaction. The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[7][8]
Workflow for Selective Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol 1: Selective Sonogashira Coupling at C3 of this compound
-
Rationale: This protocol leverages the higher reactivity of the C-Br bond. Standard, mild conditions are used to favor mono-alkynylation at the C3 position. The choice of Pd(PPh₃)₂Cl₂ and CuI is a classic and effective catalyst system for this transformation.[9]
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Phenylacetylene (1.2 mmol, 1.2 equiv), and Copper(I) Iodide (CuI, 0.1 mmol, 0.1 equiv).
-
Add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 mmol, 0.05 equiv).
-
Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Heat the reaction mixture to 65°C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Chloro-6-Methyl-5-Nitro-3-(phenylethynyl)pyridine.
-
Protocol 2: Sonogashira Coupling with 2,3-Dichloro-6-Methyl-5-Nitropyridine
-
Rationale: Coupling a less reactive C-Cl bond requires a more active catalyst and typically higher temperatures. Here, we substitute the standard catalyst with a palladium acetate precursor and a bulky, electron-rich phosphine ligand (SPhos), which is known to facilitate the challenging oxidative addition to aryl chlorides.
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,3-Dichloro-6-Methyl-5-Nitropyridine (1.0 mmol, 1.0 equiv), Phenylacetylene (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 0.05 equiv), and SPhos (0.1 mmol, 0.1 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Note: A mixture of mono- and di-coupled products may be observed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Strategic Recommendations
This compound remains a superior choice for synthetic routes requiring robust and selective sequential cross-coupling reactions. Its well-differentiated halogen reactivity provides a reliable platform for building molecular complexity.
-
For cost-sensitive projects where a C-Cl bond coupling is acceptable and can be optimized, 2,3-Dichloro-6-Methyl-5-Nitropyridine is a viable starting point, with the caveat that catalyst screening and more forcing conditions will likely be necessary.
-
When the synthetic strategy calls for an initial nucleophilic aromatic substitution at C2 , the 3-Bromo-2-Fluoro analogue is unequivocally the superior reagent, offering higher reactivity and cleaner conversions.
-
Researchers should consider isomeric alternatives when the target molecule requires a different substitution pattern that cannot be easily accessed from the parent scaffold.
Ultimately, the optimal reagent is dictated by the specific goals of the synthetic campaign. By understanding the nuanced reactivity profiles presented in this guide, researchers can select the most efficient, cost-effective, and strategic building block for their drug discovery and materials science programs.
References
- 1. innospk.com [innospk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Researcher's Guide to Evaluating the Cytotoxicity of Novel 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine Derivatives
In the landscape of drug discovery, the pyridine scaffold is a cornerstone for developing novel therapeutics, with many derivatives showing promising anticancer activities.[1] The journey from a promising chemical structure to a viable drug candidate, however, is rigorous and requires a thorough toxicological evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profiles of novel derivatives of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind selecting specific assays, the mechanistic insights each can provide, and a framework for interpreting the collective data. By understanding the nuances of cell death mechanisms, researchers can build a more complete picture of their compounds' biological effects.
The First Line of Inquiry: Assessing Cell Viability and Metabolic Activity with the MTT Assay
A primary and indispensable tool in cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[2] The core principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The intensity of the resulting purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[2]
The MTT assay is often the first-pass screening method due to its high throughput, cost-effectiveness, and reliability in providing a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a critical parameter, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[3][4]
Materials:
-
96-well flat-bottom sterile microplates
-
Derivatives of this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO, typically ≤ 0.5%) and a positive control (a known cytotoxic agent).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[5]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
Data Presentation: Hypothetical IC50 Values
The following table illustrates how to present the IC50 values for different derivatives of this compound against various cancer cell lines after 48 hours of treatment.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 15.2 | 25.8 | 32.1 |
| Derivative 2 | 8.7 | 12.4 | 18.9 |
| Derivative 3 | 2.1 | 4.5 | 6.3 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.2 |
Differentiating Cell Death Mechanisms: A Crucial Step
While the MTT assay provides valuable information on cell viability, it does not elucidate the mechanism of cell death. A compound can induce cell death through two primary pathways: apoptosis and necrosis.[6]
-
Apoptosis: This is a form of programmed cell death that is generally considered "clean" as it does not trigger an inflammatory response.[7] It is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6]
-
Necrosis: In contrast, necrosis is a form of uncontrolled cell death that is often triggered by external factors like injury or disease.[6] It results in cell swelling and lysis, leading to the release of intracellular contents and inflammation.[8]
Distinguishing between these two pathways is critical in drug development. For instance, a compound that induces apoptosis is often preferred for cancer therapy.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing compound cytotoxicity.
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
To investigate whether a compound induces necrotic cell death, the Lactate Dehydrogenase (LDH) assay is a widely used method. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[9] The amount of LDH in the supernatant is, therefore, proportional to the number of lysed cells.[10]
The principle of the LDH assay involves a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color can be measured spectrophotometrically and is directly proportional to the amount of LDH released.
Experimental Protocol: LDH Assay
This protocol is a general guideline and may need optimization based on the specific cell line and experimental conditions.[11]
Materials:
-
Cell culture supernatant from treated and control cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls: no-cell control (culture medium background), vehicle-only cells control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).[10]
-
Collect Supernatant: After the desired incubation period with the test compounds, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[11]
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 100 µL) to a new 96-well assay plate.[11]
-
Add Reaction Mixture: Add the LDH reaction solution provided in the kit to each well.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11]
Probing for Apoptosis: The Caspase-Glo® 3/7 Assay
To specifically investigate the induction of apoptosis, measuring the activity of caspases is a direct and reliable method. Caspases are a family of proteases that are key mediators of apoptosis.[8] Caspase-3 and Caspase-7 are effector caspases that are activated during the final stages of apoptosis and are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[12]
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[13] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on the "add-mix-measure" format, making it suitable for high-throughput screening.[13]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent (Buffer and Substrate)
-
Luminometer
Procedure:
-
Prepare Reagent: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[14]
-
Equilibrate Plates: Remove the 96-well plates containing the treated cells from the incubator and allow them to equilibrate to room temperature.[15]
-
Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix: Gently mix the contents of the wells using a plate shaker at 300–500 rpm for 30 seconds to 2 minutes.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[15]
-
Measure Luminescence: Measure the luminescence of each well using a luminometer.
Data Presentation: Hypothetical Apoptosis and Necrosis Induction
The following table illustrates how to present the percentage of apoptotic and necrotic cells after 24 hours of treatment with the pyridine derivatives at their respective IC50 concentrations.
| Compound | Apoptosis Induction (%) | Necrosis Induction (LDH Release, % of Max) |
| Derivative 1 | 18.5 | 5.2 |
| Derivative 2 | 45.2 | 8.1 |
| Derivative 3 | 78.9 | 12.3 |
| Staurosporine (Apoptosis Control) | 85.0 | 10.0 |
| Lysis Buffer (Necrosis Control) | N/A | 100.0 |
Distinguishing Apoptosis from Necrosis
Caption: Key morphological differences between apoptosis and necrosis.
Conclusion and Future Directions
The comprehensive evaluation of cytotoxicity is a cornerstone of preclinical drug development. By employing a multi-assay approach, researchers can move beyond a simple determination of cell death and gain valuable insights into the underlying mechanisms of action for their novel this compound derivatives. The combination of MTT, LDH, and caspase assays provides a robust dataset to characterize the cytotoxic profile of these compounds, informing lead optimization and guiding the selection of the most promising candidates for further in-depth studies. Future investigations could include more specific apoptosis assays, such as Annexin V/PI staining, and cell cycle analysis to further elucidate the intricate cellular responses to these novel chemical entities.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
A Senior Application Scientist's Guide to Comparing Catalytic Systems for the Functionalization of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heteroaromatic scaffolds is of paramount importance. The pyridine nucleus, a common motif in a vast array of biologically active molecules and functional materials, often requires precise substitution to modulate its physicochemical and pharmacological properties.[1] 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a versatile and highly valuable building block due to its multiple reactive sites.[2][3] The presence of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 2-position—offers the potential for selective, stepwise functionalization.[3] This guide provides a comparative analysis of the primary catalytic systems employed for the functionalization of this substrate, with a focus on the underlying principles that govern catalyst selection and reaction optimization. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering both theoretical insights and practical, field-proven protocols.
The primary challenge and opportunity in functionalizing this compound lies in achieving high chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the catalyst to the carbon-halogen bond is the principal determinant of selectivity. The established reactivity trend for halogens is I > Br > OTf > Cl, which strongly suggests that the C3-Br bond will react preferentially over the C2-Cl bond.[4] This inherent reactivity difference allows for the selective introduction of a diverse range of functionalities at the 3-position, while leaving the 2-chloro substituent available for subsequent transformations. The electron-withdrawing nitro group at the 5-position further activates the pyridine ring towards nucleophilic aromatic substitution and influences the electronic properties of the C-X bonds.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available catalytic tools, enabling the rational design of synthetic routes for novel pyridine-based compounds.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is fundamentally dictated by the nature of the desired bond formation. For the functionalization of this compound, three palladium-catalyzed cross-coupling reactions are of primary importance: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl and hetero-biaryl compounds.[1][5] The reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6]
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. For a substrate like this compound, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[1] Therefore, the choice of a suitable ligand is critical to stabilize the catalyst and promote the desired reactivity.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | Effective for various bromopyridines with arylboronic acids.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | SPhos is a sterically hindered ligand that is often effective for challenging substrates.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | A general and reliable procedure for various halo-aromatic compounds.[1] |
Note: The yields are based on reactions with analogous bromopyridine substrates and serve as a general guideline.
Causality behind Experimental Choices:
-
Catalyst and Ligand: For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands like SPhos are often superior as they facilitate the rate-limiting oxidative addition step and promote the reductive elimination to release the product. Traditional catalysts like Pd(PPh₃)₄ are also effective and commercially available.
-
Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] Inorganic bases like K₃PO₄ and Na₂CO₃ are commonly used. The choice of base can also influence the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic substrate and the inorganic base.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is of immense importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalyst systems, each with improved scope and milder reaction conditions.[8] For sterically hindered and electronically distinct heteroaryl halides like our substrate, the use of sterically demanding phosphine ligands is often necessary to achieve high yields.[10]
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80-110 | 4-24 | 60-95 | A first-generation, yet reliable system for a range of amines.[11] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 80-100 | 12-24 | High | XPhos is a highly effective ligand for coupling with a wide variety of amines, including primary amines. |
| [(CyPF-tBu)PdCl₂] | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | An air-stable, one-component precatalyst for amination of heteroaryl halides.[9] |
Note: The yields are based on reactions with analogous bromopyridine substrates and serve as a general guideline.
Causality behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP were an early breakthrough, while modern, sterically hindered monophosphine ligands like XPhos and SPhos offer broader substrate scope and higher catalytic activity.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) is a common choice, although milder bases like Cs₂CO₃ and K₃PO₄ can also be effective, particularly with more advanced catalyst systems.
-
Solvent: Aprotic solvents like toluene and dioxane are commonly used. The use of t-BuOH can sometimes be beneficial.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted pyridines are valuable intermediates that can be further transformed into a variety of other functional groups.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp. | 16 | Good | A classic and effective system for Sonogashira couplings.[13] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 60-80 | 12-24 | High | A commonly used and robust catalyst system. |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80-100 | 18 | High | Can be effective for more challenging substrates. |
Note: The yields are based on reactions with analogous bromopyridine substrates and serve as a general guideline.
Causality behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction is a prime example of cooperative catalysis. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are often used in conjunction with the amine base.
Experimental Protocols
The following protocols are representative examples for the functionalization of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-Aryl-2-Chloro-6-Methyl-5-Nitropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of 3-Amino-2-Chloro-6-Methyl-5-Nitropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Degas the mixture and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reaction: Synthesis of 3-Alkynyl-2-Chloro-6-Methyl-5-Nitropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (Et₃N) (2 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Degas the mixture and stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the experimental setup and the underlying catalytic cycles, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction, highlighting the role of the copper co-catalyst.
Conclusion
The functionalization of this compound is a synthetically valuable transformation that can be achieved with high selectivity and efficiency using modern palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for the selective modification at the 3-position.
-
The Suzuki-Miyaura coupling is the method of choice for introducing aryl and vinyl substituents.
-
The Buchwald-Hartwig amination provides a powerful tool for the synthesis of a wide range of N-substituted pyridines.
-
The Sonogashira coupling offers a direct route to alkynyl-functionalized pyridines, which are versatile intermediates for further synthetic manipulations.
The selection of the optimal catalytic system requires careful consideration of the desired functional group, as well as the interplay between the catalyst, ligand, base, and solvent. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop and optimize their synthetic strategies for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine Isomers
For professionals engaged in the fields of pharmaceutical development, agrochemical synthesis, and materials science, the unambiguous structural elucidation of polysubstituted heteroaromatic compounds is a cornerstone of rigorous research. The isomeric purity of such molecules can profoundly impact their biological activity, reactivity, and physical properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine and its key positional isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet distinct fingerprints that allow for the confident identification of each isomer.
The causality behind our experimental choices lies in the sensitivity of these techniques to the electronic and steric environment of the pyridine nucleus. The strategic placement of electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (methyl) creates unique electronic distributions for each isomer, which are directly interrogated by spectroscopic methods. This guide is structured to not only present comparative data but also to provide the underlying principles and self-validating protocols necessary for robust structural analysis.
The Isomers in Focus
For the purpose of this guide, we will compare the target compound with three of its logical positional isomers. The differentiation of these compounds is critical as their synthetic pathways can sometimes lead to isomeric mixtures.
-
Isomer A: this compound
-
Isomer B: 2-Bromo-3-Chloro-6-Methyl-5-Nitropyridine
-
Isomer C: 5-Bromo-2-Chloro-6-Methyl-3-Nitropyridine
-
Isomer D: 2-Bromo-6-Chloro-3-Methyl-5-Nitropyridine
Below is a diagram illustrating the structural differences between these isomers.
Caption: Structures of the four isomers of this compound under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the substitution pattern on the pyridine ring.
¹H NMR Spectroscopy
The single aromatic proton and the methyl group protons provide the most diagnostic signals in the ¹H NMR spectrum. The electron-withdrawing or -donating nature of the adjacent and para substituents will cause predictable upfield or downfield shifts.
Predicted ¹H NMR Chemical Shifts (ppm)
| Isomer | Aromatic Proton (H4) | Methyl Protons (CH₃) | Predicted Splitting | Rationale for Aromatic Proton Shift |
| A: 3-Br, 2-Cl, 6-Me, 5-NO₂ | ~8.8 - 9.2 | ~2.7 - 2.9 | Singlet | Flanked by two strong electron-withdrawing groups (Br and NO₂) in the ortho and para positions, leading to significant deshielding. |
| B: 2-Br, 3-Cl, 6-Me, 5-NO₂ | ~8.7 - 9.1 | ~2.6 - 2.8 | Singlet | Similar to Isomer A, with strong deshielding from adjacent Cl and para NO₂ group. The effect of Br at the 2-position is slightly different but the overall deshielding remains high. |
| C: 5-Br, 2-Cl, 6-Me, 3-NO₂ | ~8.5 - 8.9 | ~2.6 - 2.8 | Singlet | The proton is ortho to the nitro group and para to the methyl group. The strong deshielding from the nitro group is somewhat counteracted by the electron-donating methyl group, resulting in a slightly more upfield shift compared to A and B. |
| D: 2-Br, 6-Cl, 3-Me, 5-NO₂ | ~8.6 - 9.0 | ~2.5 - 2.7 | Singlet | The proton is ortho to the nitro group and para to the bromine. The methyl group is now at the 3-position, influencing the proton's environment differently. Strong deshielding is still expected. |
Note: These are estimated values based on general substituent effects on the pyridine ring. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
¹³C NMR provides a more detailed fingerprint of the carbon skeleton. The chemical shifts of the six pyridine ring carbons are uniquely influenced by the attached substituents. The strongly electronegative nitro and halogen groups will cause significant downfield shifts for the carbons they are attached to.
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Isomer A (3-Br, 2-Cl, 6-Me, 5-NO₂) | Isomer B (2-Br, 3-Cl, 6-Me, 5-NO₂) | Isomer C (5-Br, 2-Cl, 6-Me, 3-NO₂) | Isomer D (2-Br, 6-Cl, 3-Me, 5-NO₂) |
| C2 | ~150-155 (Cl) | ~145-150 (Br) | ~152-157 (Cl) | ~147-152 (Br) |
| C3 | ~120-125 (Br) | ~130-135 (Cl) | ~145-150 (NO₂) | ~135-140 (Me) |
| C4 | ~140-145 (H) | ~138-143 (H) | ~135-140 (H) | ~125-130 (H) |
| C5 | ~148-153 (NO₂) | ~146-151 (NO₂) | ~118-123 (Br) | ~150-155 (NO₂) |
| C6 | ~160-165 (Me) | ~158-163 (Me) | ~162-167 (Me) | ~155-160 (Cl) |
| CH₃ | ~18-22 | ~17-21 | ~19-23 | ~15-19 |
Note: These are estimated values. The key is the relative shift and pattern for each isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H signals to confirm proton counts. Compare the chemical shifts and splitting patterns in both ¹H and ¹³C spectra to the predicted values for each isomer. For complex spectra, 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment.
Caption: General workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR provides detailed skeletal information, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and to analyze the overall vibrational profile of the molecule. The primary utility of IR in this context is to confirm the presence of the nitro (NO₂) and methyl (CH₃) groups and to observe subtle shifts in the fingerprint region due to the different substitution patterns.
Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| Aromatic C-H Stretch | 3050 - 3150 | Weak to medium intensity. |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium intensity. |
| Aromatic C=C & C=N Stretch | 1400 - 1600 | Multiple bands of variable intensity, characteristic of the pyridine ring. |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong intensity. The exact position is sensitive to the electronic environment.[2] |
| Symmetric NO₂ Stretch | 1300 - 1380 | Strong intensity.[2] |
| C-Cl Stretch | 600 - 800 | Can be difficult to assign definitively in the complex fingerprint region. |
| C-Br Stretch | 500 - 650 | Often weak and in the far-IR region, but can be diagnostic. |
| C-H Out-of-Plane Bending | 700 - 900 | The position of this band can sometimes be correlated with the number of adjacent hydrogens on the ring. For a single aromatic proton, a band in this region is expected. |
The most significant differences between the isomers will likely be observed in the fingerprint region (below 1500 cm⁻¹), where the complex C-C, C-N, C-Cl, and C-Br stretching and bending vibrations occur. While difficult to predict ab initio, an experimental spectrum of a pure isomer can serve as a unique fingerprint for comparison against unknown samples.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the nitro, methyl, and aromatic C-H groups. Compare the fingerprint region of an unknown sample to a reference spectrum of a known pure isomer.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. Both are highly valuable for confirming the identity and distinguishing between isomers.
Molecular Ion Peak (M⁺)
All four isomers have the same molecular formula, C₆H₄BrClN₂O₂, and thus the same nominal molecular weight. However, the presence of both bromine and chlorine, which have distinct isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1), creates a characteristic isotopic cluster for the molecular ion.[3][4]
The expected pattern will be:
-
M⁺: Contains ³⁵Cl and ⁷⁹Br
-
M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br (this peak will be the most intense)
-
M+4: Contains ³⁷Cl and ⁸¹Br
The relative intensities of these peaks (approximately 3:4:1) provide a definitive signature for the presence of one chlorine and one bromine atom in the molecule.
Fragmentation Patterns
While the molecular ion cluster will be identical for all isomers, their fragmentation patterns under electron impact (EI) ionization can differ. The weakest bonds or those leading to the most stable fragments will cleave preferentially. The substitution pattern influences the stability of the resulting fragment ions.
Plausible Fragmentation Pathways:
-
Loss of NO₂: [M - 46]⁺
-
Loss of a halogen: [M - Cl]⁺ or [M - Br]⁺
-
Loss of methyl radical: [M - 15]⁺
-
Cleavage of the pyridine ring: Leading to smaller charged fragments.
The relative abundance of these fragment ions will depend on the isomer. For instance, the stability of the cation formed after losing a halogen will be influenced by the other substituents on the ring. While predicting the exact fragmentation pattern is complex, experimental mass spectra will show reproducible and distinct relative abundances of key fragments, allowing for differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
-
Ionization: Use Electron Impact (EI) for GC-MS to induce fragmentation or Electrospray Ionization (ESI) for LC-MS for softer ionization, which will primarily show the molecular ion cluster.
-
Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis:
-
Identify the molecular ion cluster and confirm that its isotopic pattern matches the theoretical pattern for a C₆H₄BrClN₂O₂ compound.
-
Analyze the fragmentation pattern (if using EI) and compare the relative intensities of the major fragment ions between different samples.
-
References
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine in Complex Synthesis
Executive Summary
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision point, balancing reactivity, selectivity, cost, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine, a highly functionalized heterocyclic intermediate. We present a comparative evaluation against modern synthetic strategies, primarily transition-metal-catalyzed C-H activation, to offer researchers and process chemists a comprehensive framework for strategic synthetic planning. Our analysis demonstrates that while the initial cost per kilogram of this specialized pyridine may be higher, its inherent, predictable regioselectivity and versatile reactivity can lead to more efficient, shorter, and ultimately more cost-effective synthetic routes for complex targets, mitigating the risks and development costs associated with optimizing novel catalytic systems.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine motif is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Consequently, the development of robust and flexible methods for synthesizing highly substituted pyridines is of paramount importance.[2] Traditionally, this has been achieved through the use of pre-functionalized building blocks, where reactive handles are strategically placed on the pyridine core to allow for sequential, controlled modifications.
This compound (CAS: 186413-75-2) is a prime example of such a strategic intermediate. Its architecture offers a confluence of functionalities:
-
Orthogonal Halogens: The differential reactivity of bromine and chlorine allows for selective cross-coupling or nucleophilic substitution reactions.
-
Electron-Withdrawing Nitro Group: This group activates the ring for nucleophilic aromatic substitution (SNAr) and can be subsequently reduced to an amine, providing a vector for further derivatization.[3]
-
Methyl Group: Provides a steric and electronic handle that can influence reactivity and molecular recognition.
This guide weighs the established utility of this building block against the rising prominence of C-H activation, a powerful technology that promises more atom-economical and streamlined syntheses by functionalizing native C-H bonds.[4][5]
Technical Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its effective use.
Table 1: Physicochemical and Safety Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | |
| Molecular Weight | 251.47 g/mol | |
| Appearance | Solid | |
| CAS Number | 186413-75-2 | [6] |
| Key Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |
| Indicative Cost | Approximately ₹36,000 - ₹40,000 per kg (Note: Market prices fluctuate. This is an estimate based on publicly available data for bulk quantities in the Indian market). | [7][8] |
Synthetic Versatility
From a practical standpoint, the true value of this reagent lies in its predictable, stepwise reactivity. The bromine at the 3-position is sterically accessible and electronically primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The chlorine at the 2-position, activated by the adjacent nitro group, is an excellent site for SNAr reactions. This predictable orthogonality is a significant process advantage.
Diagram 1: Sequential functionalization pathway for this compound.
The Alternative Approach: C-H Activation
Modern synthetic chemistry increasingly favors C-H activation for its atom economy and potential to shorten synthetic routes by avoiding the installation of activating groups like halogens.[4] For pyridine synthesis, this often involves using a simpler, cheaper pyridine precursor and a transition metal catalyst (e.g., Pd, Rh, Ir) to directly form a new C-C or C-heteroatom bond at a specific C-H position.[9][10]
Key Advantages:
-
Atom Economy: Reduces the formation of stoichiometric byproducts (e.g., metal halides).
-
Step Economy: Potentially bypasses multiple steps required for pre-functionalization.
-
Access to Cheaper Feedstocks: Utilizes less complex starting materials.
Key Challenges:
-
Regioselectivity: Achieving selective functionalization at one specific C-H bond over others is a major hurdle and often requires directing groups or is subject to the inherent electronic and steric properties of the substrate.[5][10]
-
Catalyst Cost & Sensitivity: The catalysts are often based on expensive precious metals and can be sensitive to air, moisture, and functional groups on the substrate.
-
Process Optimization: Identifying the optimal catalyst, ligand, solvent, and temperature for a new substrate can be a time-consuming and resource-intensive research project in itself.
Head-to-Head Comparison: A Model Synthesis
To provide a tangible comparison, let's consider the synthesis of a hypothetical drug-like target: 3-Aryl-2-amino-6-methyl-5-nitropyridine .
Workflow 1: Using this compound
This approach relies on the predictable reactivity of the building block.
Diagram 2: Synthetic workflow using the pre-functionalized building block.
Experimental Protocol (Workflow 1):
-
Suzuki Coupling: To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq). Degas the mixture with argon for 15 minutes. Add Pd(PPh₃)₄ (0.03 eq) and heat the reaction at 90°C for 4-6 hours, monitoring by TLC/LCMS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Amination: Dissolve the product from Step 1 in THF in a sealed pressure vessel. Add a 28% aqueous solution of ammonium hydroxide (10 eq). Seal the vessel and heat to 70°C for 12 hours. Cool the reaction to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Workflow 2: Using C-H Activation
This approach would start with a simpler pyridine and functionalize it directly.
Diagram 3: Synthetic workflow using a C-H activation strategy.
Experimental Protocol (Workflow 2 - Representative):
-
C-H Arylation: To a solution of 2-Amino-6-methyl-5-nitropyridine (1.0 eq) and the aryl halide (1.5 eq) in a solvent like DMAc, add a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq). Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a specialized ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 eq). Degas with argon and heat at 120-150°C for 18-24 hours. Self-Validation Note: The formation of regioisomeric byproducts is highly likely and must be carefully monitored by high-resolution LCMS and NMR. Upon completion, cool, dilute with ethyl acetate, and filter through celite. Wash with brine, dry over Na₂SO₄, and concentrate. Extensive purification is often required to separate the desired product from isomers and starting material.
Cost-Benefit Analysis: A Quantitative Comparison
The decision of which route to pursue extends beyond chemical feasibility to economic and logistical realities.
Diagram 4: Decision logic for choosing a synthetic approach.
Table 2: Comparative Cost-Benefit Matrix
| Factor | Route 1: Building Block (3-Br-2-Cl...) | Route 2: C-H Activation | Analysis for Drug Development Professionals |
| Raw Material Cost | Higher. Specialized reagent with multi-step synthesis. | Lower. Simpler, commodity pyridine starting material. | The initial sticker price of the building block is deceptive. The true cost must include the entire synthetic sequence. |
| Catalyst & Ligand Cost | Lower. Uses standard, widely available Pd catalysts (e.g., Pd(PPh₃)₄). | Higher. Often requires expensive, specialized ligands and higher loadings of precious metal catalysts. | Catalyst cost, recycling feasibility, and IP licensing for proprietary ligands are significant considerations for large-scale production. |
| Process R&D Time | Minimal. Reactions are well-precedented and robust. Minimal optimization is typically required. | Significant. Requires extensive screening of catalysts, ligands, solvents, and bases to achieve desired selectivity. | For time-sensitive projects (e.g., lead optimization), the speed and predictability of the building block approach provide a decisive advantage, reducing the "cost of time." |
| Yield & Purity | High & Predictable. Isomeric byproduct formation is structurally impossible. Purification is simpler. | Variable. Often plagued by regioisomeric byproducts, leading to lower isolated yields and complex purifications. | The cost of separating isomers at scale can be prohibitive (e.g., preparative HPLC). A clean, predictable reaction profile significantly reduces downstream processing costs. |
| Scalability & Robustness | High. The reactions (Suzuki, SNAr) are well-understood and highly scalable. | Moderate to Low. C-H activation can be sensitive to impurities and scale-up can be non-trivial. | A process that works at the gram scale may fail at the kilogram scale. The robustness of the building block approach is a major asset for process chemistry and manufacturing. |
| Total Effective Cost | Often Lower. Higher initial cost is offset by savings in R&D time, purification, and reliable yield. | Potentially Higher. Lower material cost is often outweighed by development, catalyst, and purification expenses. | A holistic Cost of Goods (COGs) analysis often reveals that the most direct, predictable route, even with a more expensive starting material, is the most economical path to the final API.[11] |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the choice between a highly functionalized building block like this compound and a modern C-H activation strategy is a classic trade-off between upfront material cost and process development risk.
-
Our analysis strongly supports the use of this compound for projects where time, predictability, and isomeric purity are critical. This is particularly true in early-to-mid-stage drug discovery and for the synthesis of complex, multi-substituted targets where regiochemical control is non-negotiable. The higher initial investment in the reagent is a premium paid for risk mitigation and speed.
-
C-H activation remains a powerful and strategically important technology, but its application is best suited for situations where a specific, highly optimized reaction is already known, or for large-scale manufacturing of a specific molecule where the significant upfront investment in process development can be amortized over a long production run.
Ultimately, the "cost" of a synthesis is not merely the sum of its reagents. It is an integrated calculation of time, human resources, purification efforts, and the risk of failure. In this broader, more realistic context, the strategic use of well-designed, albeit more complex, building blocks like this compound often proves to be the most beneficial and cost-effective approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-6-chloro-2-methyl-5-nitropyridine | C6H4BrClN2O2 | CID 10610778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the stability of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine derivatives
An In-Depth Technical Guide to Evaluating the Stability of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine Derivatives
Abstract
Derivatives of this compound represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The substitution pattern on the pyridine ring—featuring two halogen atoms, a nitro group, and a methyl group—creates a unique electronic and steric environment that is crucial for biological activity. However, this complex arrangement also governs the molecule's inherent stability, a critical parameter that dictates its viability as a drug candidate. This guide provides a comprehensive framework for researchers to evaluate the thermal, photochemical, and chemical stability of this scaffold. We present detailed experimental protocols for forced degradation studies, explain the rationale behind methodological choices, and offer a systematic approach to identifying degradation pathways, thereby ensuring the development of robust and reliable drug candidates.
The Imperative of Stability in Drug Development
The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can lead to significant issues, including loss of potency, formation of toxic degradation products, and a shortened shelf life.[1][2] For derivatives of this compound, the presence of electron-withdrawing nitro and chloro groups, combined with the potential for nucleophilic substitution of the bromo and chloro substituents, necessitates a thorough stability assessment.[3] Forced degradation studies, or stress testing, are an essential tool to predict long-term stability and to develop the stability-indicating analytical methods required by regulatory bodies.[4][5] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1][5]
Foundational Principles of Stability Evaluation
A comprehensive stability profile is built upon evaluating the molecule's response to various environmental stressors. For the this compound scaffold, the evaluation is centered on three key pillars:
-
Thermal Stability: Assesses the compound's resilience to heat, which is critical for manufacturing (e.g., drying), formulation, and storage. The nitro-substitution on a pyridine ring can, in some cases, increase thermal stability by enhancing aromaticity.[6]
-
Photostability: Evaluates degradation caused by exposure to light. Many heterocyclic compounds absorb UV or visible light, which can lead to photochemical reactions, altering the drug's efficacy and safety profile.
-
Chemical Stability: Probes the compound's reactivity in different chemical environments, most importantly across a range of pH values (hydrolytic stability) and in the presence of oxidative agents. The halogen and nitro substituents make the pyridine ring electron-deficient and susceptible to nucleophilic attack, a key consideration for hydrolytic stability.
The overarching goal of these studies is to achieve a target degradation of 5-20%. This range is sufficient to generate and detect degradation products without driving the reaction to completion, which could obscure the formation of initial, primary degradants.[1]
Experimental Design: A Validated Approach to Forced Degradation
A robust forced degradation workflow is essential for generating reliable and reproducible data. The following protocol outlines a systematic approach, with an emphasis on the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Diagram: General Workflow for Forced Degradation Studies
Caption: A systematic workflow for conducting forced degradation studies.
Protocol 1: Thermal Stability Evaluation
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, simulating conditions that might be encountered during processing and long-term storage. Both solid-state and solution-state stability are evaluated as degradation kinetics can differ significantly.[7]
-
Methodology:
-
Solid-State Stress: Place a precisely weighed amount (e.g., 5-10 mg) of the this compound derivative in a clear glass vial. Store the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Solution-State Stress: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Store a sealed vial of this solution in the oven under the same conditions as the solid-state sample.
-
Sample Analysis: At predetermined time points (e.g., 0, 8, 24, 48 hours), withdraw samples. For the solid sample, dissolve it in the mobile phase to the target concentration. Analyze all samples using the developed HPLC method.
-
-
Self-Validation: The inclusion of a time-zero sample and multiple time points allows for the determination of degradation kinetics (e.g., zero-order or first-order). Comparing solid vs. solution results provides insights into the role of solvent and molecular mobility in the degradation process.
Protocol 2: Photostability Evaluation
-
Rationale: To determine if the compound is susceptible to degradation upon exposure to light, as mandated by ICH guideline Q1B.[4] The nitro-aromatic nature of the scaffold makes this a critical test.
-
Methodology:
-
Sample Preparation: Prepare solid-state and solution samples as described for thermal stability. Additionally, prepare a "dark control" sample for both solid and solution, wrapped in aluminum foil to exclude light.
-
Exposure: Place the samples (excluding dark controls) in a photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Sample Analysis: After the exposure period, analyze the exposed samples, the dark controls, and a time-zero control by HPLC.
-
-
Self-Validation: The dark control is crucial. If degradation is observed in the exposed sample but not in the dark control (which was subjected to the same thermal conditions), it confirms that the degradation is photolytically induced.
Protocol 3: Chemical Stability (Hydrolysis and Oxidation)
-
Rationale: To evaluate the compound's susceptibility to degradation via hydrolysis across a pH range and via oxidation. This is vital for predicting stability in aqueous formulations and in the presence of oxidative excipients or atmospheric oxygen.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. The use of a co-solvent like methanol or acetonitrile may be necessary for solubility. Reflux or heat the solution (e.g., at 60°C) and monitor for degradation over time.[2]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Typically, these reactions are faster and can be conducted at room temperature. Monitor for degradation.
-
Oxidative Stress: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[4] Keep the solution at room temperature and monitor over time.
-
Sample Analysis: At various time points, withdraw an aliquot of each solution. For the acid and base samples, it is critical to neutralize them immediately with an equimolar amount of base or acid, respectively, to quench the reaction and prevent damage to the HPLC column.[4] Analyze all samples by HPLC.
-
-
Self-Validation: The time-course analysis reveals the rate of degradation under each condition. If no degradation is observed, more strenuous conditions (e.g., higher acid/base concentration or temperature) can be employed. The goal is to identify the conditions that do cause degradation to understand the molecule's limits.
Data Interpretation and Presentation
The data generated from the forced degradation studies should be summarized to allow for clear comparison. The primary analytical tool is a stability-indicating HPLC method, which must be capable of resolving the parent compound from all process impurities and degradation products.
Table 1: Summary of Forced Degradation Results for a Hypothetical Derivative
| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Degradation | Major Degradants (Retention Time) | Mass Balance (%) |
| Control (Time 0) | N/A | 100.0 | 0.0 | None | 100.0 |
| Acid (0.1 M HCl) | 24 h / 60°C | 85.2 | 14.8 | D1 (4.5 min), D2 (6.1 min) | 99.5 |
| Base (0.1 M NaOH) | 8 h / RT | 81.7 | 18.3 | D3 (3.8 min) | 99.1 |
| Oxidation (3% H₂O₂) | 48 h / RT | 94.5 | 5.5 | D4 (7.2 min) | 100.2 |
| Thermal (Solid) | 48 h / 80°C | 99.1 | 0.9 | Minor peaks | 99.8 |
| Thermal (Solution) | 48 h / 80°C | 96.8 | 3.2 | D1 (4.5 min) | 99.6 |
| Photolytic | ICH Q1B | 98.5 | 1.5 | Minor peaks | 99.7 |
Mass balance is calculated as: (% Assay of Parent + Σ % Area of all Degradants) / % Assay of Control. A value between 98-102% is generally considered acceptable and indicates that all major degradation products are being detected.
Visualizing Potential Degradation Pathways
Understanding the structure of the degradation products is key to identifying the liabilities of the molecular scaffold. HPLC-MS is the analytical method of choice for this purpose.[8] For the this compound core, several degradation pathways can be hypothesized.
Diagram: Hypothetical Degradation Pathways
Caption: Plausible degradation pathways for the pyridine scaffold.
-
Nucleophilic Substitution: The chloro and bromo groups are excellent leaving groups. Under basic or even neutral hydrolytic conditions, they can be displaced by hydroxide ions to form hydroxypyridine derivatives. The position most susceptible to attack depends on the electronic effects of the other substituents.
-
Nitro Group Reduction: The nitro group can be reduced to an amino group (–NH₂) under certain reductive or even oxidative conditions.[9] This significantly alters the electronic properties and biological activity of the molecule.
-
Dehalogenation: Reductive or photolytic cleavage of the carbon-halogen bond can lead to the replacement of bromine or chlorine with a hydrogen atom.
Conclusion and Forward Look
A thorough evaluation of stability is not merely a regulatory requirement but a fundamental component of rational drug design. For derivatives of this compound, a systematic approach using forced degradation is indispensable. By subjecting these compounds to thermal, photolytic, hydrolytic, and oxidative stress, researchers can proactively identify stability liabilities, elucidate degradation pathways, and develop robust, stability-indicating analytical methods. This knowledge enables the selection of stable lead candidates, the design of appropriate formulations, and the establishment of justified storage conditions and shelf-lives, ultimately accelerating the path to clinical development.
References
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Operational Guide to the Safe Handling of 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, emphasizing the causality behind each recommendation.
Hazard Assessment & Risk Analysis
This compound is a halogenated nitropyridine derivative. Its chemical structure necessitates a high degree of caution. The combination of bromine, chlorine, and a nitro group on a pyridine ring contributes to its reactivity and toxicological profile. Nitropyridine compounds, in particular, are noted for their potential to be genotoxic, capable of causing damage to DNA.[1] Therefore, handling this compound requires stringent controls to prevent exposure.
The primary risks associated with this solid compound are acute toxicity if ingested, and severe irritation upon contact with skin, eyes, or the respiratory system.[2][3][4]
GHS Hazard Summary
| GHS Pictogram | Signal Word | Hazard Code | Hazard Statement |
|
| Danger | H301 | Toxic if swallowed. |
|
| Warning | H315 | Causes skin irritation.[3][5] |
| H319 | Causes serious eye irritation.[3][5] | ||
| H335 | May cause respiratory irritation.[3][5] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and the chemical. The following specifications are mandatory for any procedure involving this compound.
| Category | Required PPE | Standard / Specification | Rationale & Key Considerations |
| Engineering Controls | Certified Chemical Fume Hood | ANSI/AIHA Z9.5 | This is the primary containment measure. All handling of the solid and its solutions must occur within the fume hood to control airborne dust and vapors.[6] Keep the sash at the lowest possible working height. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | OSHA 29 CFR 1910.133, EN166 | Goggles provide a seal against dust and splashes.[2] A face shield, worn over goggles, is required when handling larger quantities (>1g) or during procedures with a high splash potential to protect the entire face.[3] |
| Hand Protection | Double-Gloved Nitrile Gloves | ASTM F1671 | The inner glove protects against contamination during the doffing process. The outer glove is the primary chemical barrier. Check for perforations before use. Dispose of outer gloves immediately after handling the compound and always before leaving the work area.[3] |
| Body Protection | Flame-Resistant Lab Coat & Impervious Apron | NFPA 2112 | A flame-resistant lab coat provides a baseline of protection. An impervious apron should be worn over the lab coat to protect against spills. Ensure clothing is fully buttoned.[5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | EN 149 | A respirator is typically not required if all work is conducted within a certified fume hood. However, one must be available for emergency situations, such as a large spill. Use a respirator if you experience any irritation or if engineering controls are not available or functioning properly.[2] |
Safe Handling Workflow
Adherence to a systematic workflow is essential for minimizing risk. This process covers all stages from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the airflow is verified.
-
Clear the work area of any unnecessary items.[6]
-
Place absorbent pads on the work surface inside the hood.
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and designated, labeled waste containers.[6]
-
-
Donning PPE:
-
Don PPE in the following order: inner gloves, lab coat, apron, outer gloves, safety goggles, and face shield.
-
-
Handling the Compound:
-
Carefully transfer the required amount of the solid chemical. Use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
Keep the container of the chemical closed when not in use.
-
Conduct all experimental procedures with the fume hood sash at the lowest possible height.[6]
-
Do not eat, drink, or smoke while handling this product.[2][7]
-
-
Decontamination and Doffing:
-
After the procedure is complete, decontaminate all surfaces and glassware with a suitable solvent (e.g., acetone).
-
Crucially, all solvent rinsate must be collected as hazardous waste.[6]
-
Doff PPE in the reverse order of donning, ensuring not to touch your skin with the contaminated outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2]
-
Emergency Response Procedures
In the event of exposure or a spill, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[2]
-
Spill Cleanup:
-
Evacuate unprotected personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust creation, and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect environmental and public health.
-
Waste Segregation: this compound is a halogenated organic compound. All waste, including contaminated solids, gloves, and liquid rinsates, must be collected in a designated "Halogenated Organic Waste" container.[6][9] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6] It must be kept tightly closed except when adding waste.[9]
-
Disposal Procedure: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this chemical down the drain or in regular trash.[8] The primary disposal route for such compounds is typically high-temperature incineration.[10][11]
References
- 1. chempanda.com [chempanda.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
